Tert-butyl 4-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMFDTHMUXRMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300482 | |
| Record name | tert-butyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19756-72-0 | |
| Record name | 19756-72-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-butyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 4-nitrobenzoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-nitrobenzoate is a nitrobenzoate ester of significant interest in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and relevant experimental data. Due to its structural features, including the bulky tert-butyl group and the electron-withdrawing nitro group, this compound serves as a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical compounds. This document consolidates available data on its properties, synthesis, and spectral characterization to support its use in research and development.
Chemical Structure and Identification
This compound consists of a benzene ring substituted with a nitro group at the para position (C4) and a tert-butyl ester group. The bulky tert-butyl group can provide steric hindrance, influencing the reactivity of the ester. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the chemical properties of the molecule.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are computed due to the limited availability of experimental data in peer-reviewed literature.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |
| Molecular Weight | 223.22 g/mol | [1] |
| CAS Number | 19756-72-0 | [1][2] |
| IUPAC Name | This compound | [1] |
| Melting Point | 55-59 °C | |
| Boiling Point | Not experimentally determined. | |
| Density | Not experimentally determined. | |
| Solubility | Soluble in common organic solvents like dichloromethane and ethyl acetate. | |
| XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area | 72.1 Ų | [2] |
| Complexity | 269 | [1] |
Experimental Protocols
Synthesis: Esterification of 4-Nitrobenzoic Acid with Tert-Butanol
The following is a representative procedure for the synthesis of this compound based on general methods for tert-butyl ester synthesis.
Materials:
-
4-Nitrobenzoic acid
-
Tert-butanol
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzoic acid (1 equivalent) and 4-(dimethylamino)pyridine (0.1 equivalents) in anhydrous dichloromethane.
-
Add tert-butanol (1.5 equivalents) to the solution.
-
In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by silica gel column chromatography.
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Caption: General experimental workflow for the synthesis and purification of this compound.
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. While raw spectral data is not provided here, the expected characteristics are described below.
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.5-8.5 ppm). The protons ortho to the nitro group will be downfield compared to the protons ortho to the ester group due to the strong electron-withdrawing nature of the nitro group.
-
Tert-butyl Protons: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected in the upfield region (typically δ 1.5-1.6 ppm).
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitro group (C4) and the carbon attached to the ester group (C1) will be significantly deshielded.
-
Ester Carbonyl Carbon: A signal for the carbonyl carbon is expected in the downfield region (typically δ 160-170 ppm).
-
Tert-butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band corresponding to the ester carbonyl stretch is expected around 1720-1740 cm⁻¹.
-
NO₂ Stretch: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-O Stretch: An absorption band for the ester C-O stretch is expected in the region of 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 223.
-
Fragmentation: A prominent fragment is the loss of the tert-butyl group, leading to a peak at m/z = 167 (M - 56). Another characteristic fragmentation is the formation of the stable tert-butyl cation at m/z = 57.
Biological Activity and Relevance in Drug Development
While there is no direct evidence of this compound being involved in specific signaling pathways, nitroaromatic compounds, in general, have been investigated for a range of biological activities.
Nitrobenzoate derivatives have been studied for their potential as:
-
Antimycobacterial Agents: Some nitrobenzoate esters have shown activity against M. tuberculosis.[3]
-
Antifungal Agents: Certain nitrobenzoate analogs have exhibited antifungal properties.[4]
The primary role of this compound in drug development is as a synthetic intermediate . The nitro group can be readily reduced to an amine, which is a key functional group in many pharmaceuticals. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. This allows for selective modifications at other parts of the molecule.
Safety and Handling
This compound is classified as an eye irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Conclusion
This compound is a valuable chemical compound with well-defined structural and physicochemical properties. Its utility as a synthetic intermediate in organic chemistry, particularly in the preparation of more complex molecules for potential pharmaceutical applications, is its most significant attribute. This guide has provided a consolidated resource of its chemical properties, a representative synthesis protocol, and expected spectral characteristics to aid researchers and scientists in their work with this compound. Further experimental determination of its physical properties such as boiling point and density would be beneficial to the scientific community.
References
Technical Guide: Physical and Chemical Characteristics of Tert-Butyl p-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of tert-butyl p-nitrobenzoate. The information is intended to support research and development activities where this compound is used as a reagent, intermediate, or reference standard. All quantitative data is summarized in structured tables for ease of reference, and a detailed experimental protocol for its synthesis is provided, accompanied by a workflow diagram.
Chemical Identity and Physical Properties
Tert-butyl p-nitrobenzoate, also known as tert-butyl 4-nitrobenzoate, is an ester of 4-nitrobenzoic acid and tert-butanol. Its chemical structure features a tert-butyl group connected to a carboxylate, which is in turn attached to a benzene ring substituted with a nitro group at the para position.
Table 1: General and Computed Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 19756-72-0 | PubChem |
| Molecular Formula | C₁₁H₁₃NO₄ | PubChem[1] |
| Molecular Weight | 223.23 g/mol | PubChem[1] |
| Appearance | White solid | Supporting Information - The Royal Society of Chemistry[2] |
| Melting Point | 112-114 °C | Supporting Information - The Royal Society of Chemistry[2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| XLogP3-AA (Computed) | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem[1] |
| Rotatable Bond Count (Computed) | 3 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 72.1 Ų | PubChem[1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of tert-butyl p-nitrobenzoate. The following table summarizes the key spectral information available.
Table 2: Spectroscopic Data
| Spectrum | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.23 (d, J = 8.8 Hz, 2H), 8.12 (d, J = 8.8 Hz, 2H), 1.60 (s, 9H) | Supporting Information - The Royal Society of Chemistry[2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 163.7, 150.2, 137.4, 130.5, 123.3, 82.6, 28.1 | Supporting Information - The Royal Society of Chemistry[2] |
| High-Resolution Mass Spectrometry (HRMS-EI) | Calculated for C₁₁H₁₃NO₄: 223.0845; Found: 223.0882 | Supporting Information - The Royal Society of Chemistry[2] |
Experimental Protocols
Synthesis of Tert-Butyl p-Nitrobenzoate
The following protocol describes the synthesis of tert-butyl p-nitrobenzoate from 4-nitrobenzoic acid and tert-butanol. This method involves the activation of the carboxylic acid with tosyl chloride in the presence of pyridine, followed by esterification with tert-butanol.[3]
Materials:
-
4-Nitrobenzoic acid (1.67 g, 10.0 mmol)
-
Pyridine (50 mL)
-
Tosyl chloride (3.8 g, 20 mmol)
-
tert-Butanol (1.48 g, 20 mmol)
Procedure:
-
Dissolve 4-nitrobenzoic acid in pyridine in a suitable reaction flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add tosyl chloride to the cooled solution.
-
Add tert-butanol to the reaction mixture.
-
Stir the mixture for 2 hours at 0 °C.
-
Allow the reaction to proceed for an additional 16 hours at 22 °C.
-
Remove the volatile components (pyridine) under reduced pressure.
-
The resulting crude product can be further purified by appropriate methods such as column chromatography or recrystallization.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of tert-butyl p-nitrobenzoate as described in the experimental protocol.
Caption: Synthesis workflow for tert-butyl p-nitrobenzoate.
This guide provides essential information on the physical and chemical characteristics of tert-butyl p-nitrobenzoate. For further details on handling, safety, and disposal, please refer to the appropriate Safety Data Sheet (SDS).
References
An In-depth Technical Guide to the Synthesis of tert-Butyl 4-Nitrobenzoate from 4-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of tert-butyl 4-nitrobenzoate, a valuable intermediate in the production of various organic compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The tert-butyl ester group offers stability, rendering it suitable for reactions that require controlled conditions, while the nitro group serves as a versatile precursor for further functionalization, such as reduction to an amine.[1] This document details various synthetic methodologies, presenting quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key reactions.
Synthetic Strategies and Methodologies
The synthesis of this compound from 4-nitrobenzoic acid primarily involves the formation of an ester bond between the carboxylic acid and the bulky tert-butyl alcohol. Due to the steric hindrance of the tertiary alcohol, direct acid-catalyzed Fischer esterification is often inefficient. Therefore, methods that involve the activation of the carboxylic acid are generally preferred to achieve higher yields. The following sections explore the most common and effective synthetic routes.
Activation of 4-Nitrobenzoic Acid with Benzenesulfonyl Chloride
A highly efficient method for the synthesis of tert-butyl esters from carboxylic acids involves the in-situ formation of a mixed anhydride using benzenesulfonyl chloride in the presence of a base, typically pyridine. This activated intermediate then readily reacts with tert-butanol to form the desired ester. A similar procedure for a substituted derivative has reported high yields.[2]
Reaction Scheme:
4-Nitrobenzoic acid reacts with benzenesulfonyl chloride in pyridine to form a mixed anhydride. This is followed by nucleophilic attack by tert-butanol to yield this compound.
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification
The use of dicyclohexylcarbodiimide (DCC) as a coupling agent, often in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP), is a widely employed method for the synthesis of esters, particularly when dealing with sterically hindered alcohols. DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the alcohol.
Reaction Scheme:
4-Nitrobenzoic acid is activated by DCC, and the subsequent esterification with tert-butanol is catalyzed by DMAP.
Synthesis via 4-Nitrobenzoyl Chloride
A traditional and reliable two-step approach involves the initial conversion of 4-nitrobenzoic acid to its more reactive acid chloride derivative, 4-nitrobenzoyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The purified acid chloride is then reacted with tert-butanol, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to afford the tert-butyl ester.
Reaction Scheme:
Step 1: 4-Nitrobenzoic acid is converted to 4-nitrobenzoyl chloride using a chlorinating agent. Step 2: 4-Nitrobenzoyl chloride reacts with tert-butanol to produce this compound.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route often depends on factors such as yield, reaction conditions, availability of reagents, and ease of purification. The following table summarizes the quantitative data for the aforementioned methods.
| Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzenesulfonyl Chloride Activation | Benzenesulfonyl chloride, Pyridine, t-Butanol | Pyridine, Hexane/Ethyl acetate | < 30 | 2.5 | ~97% |
| DCC/DMAP Coupling | DCC, DMAP, t-Butanol | Dichloromethane (DCM) | Room Temperature | 12-24 | Moderate |
| Acid Chloride Route | Thionyl chloride/Oxalyl chloride, t-Butanol, Pyridine | Dichloromethane (DCM) or THF | 0 to Room Temp. | 2-4 | High |
Note: Yields for DCC/DMAP and the Acid Chloride route are general expectations as specific literature values for this exact transformation were not found in the initial search. The yield for the benzenesulfonyl chloride method is based on a closely related substrate.[2]
Experimental Protocols
Method 1: Synthesis of this compound via Benzenesulfonyl Chloride Activation
This protocol is adapted from a procedure for a similar substrate.[2]
Materials:
-
4-Nitrobenzoic acid
-
Pyridine
-
Benzenesulfonyl chloride
-
tert-Butanol
-
Hexane
-
Ethyl acetate
-
Water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzoic acid in pyridine with stirring.
-
Cool the mixture in an ice bath and add benzenesulfonyl chloride dropwise, maintaining the internal temperature below 30°C.
-
Stir the mixture for 30 minutes.
-
Add tert-butanol dropwise over 30 minutes, again keeping the temperature below 30°C.
-
Allow the reaction to stir for an additional 2 hours.
-
Dilute the reaction mixture with a 4:1 solution of hexane:ethyl acetate.
-
Extract the organic layer with water to remove pyridine hydrochloride.
-
Separate the organic phase and concentrate it under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting a synthetic method based on key experimental parameters.
Caption: Decision tree for selecting a synthetic method.
References
Spectroscopic Profile of tert-Butyl 4-Nitrobenzoate (CAS No. 19756-72-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-nitrobenzoate (CAS No. 19756-72-0). This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and visualizations to aid in the structural elucidation and characterization of this compound.
Compound Identification
| CAS Number | 19756-72-0 |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| Structure | (A 2D structure image of this compound would be placed here in a full report) |
Spectroscopic Data Summary
The following sections provide a detailed summary of the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.25 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| ~8.15 | Doublet | 2H | Aromatic protons meta to the nitro group |
| ~1.60 | Singlet | 9H | tert-butyl protons |
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~164 | C=O (Ester carbonyl) |
| ~150 | Aromatic C-NO₂ |
| ~135 | Aromatic C-COO |
| ~130 | Aromatic C-H |
| ~123 | Aromatic C-H |
| ~82 | Quaternary C (tert-butyl) |
| ~28 | CH₃ (tert-butyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is characterized by the following absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch (tert-butyl) |
| ~1720 | Strong | C=O stretch (Ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1525 | Strong | Asymmetric NO₂ stretch |
| ~1345 | Strong | Symmetric NO₂ stretch |
| ~1270 | Strong | C-O stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the following mass-to-charge ratios (m/z) are predicted for various adducts.[1]
| Adduct | m/z |
| [M+H]⁺ | 224.09174 |
| [M+Na]⁺ | 246.07368 |
| [M-H]⁻ | 222.07718 |
| [M+NH₄]⁺ | 241.11828 |
| [M+K]⁺ | 262.04762 |
| [M]⁺ | 223.08391 |
A typical electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and significant fragmentation corresponding to the loss of the tert-butyl group.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher
-
Pulse Sequence: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher
-
Pulse Sequence: Proton-decoupled single pulse
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
Workflow for NMR Data Acquisition and Processing
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
IR Spectroscopy Protocol
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Instrument Parameters (FTIR):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Transmittance or Absorbance
Logical Steps for IR Spectral Interpretation
Caption: Logical workflow for the interpretation of an IR spectrum.
Mass Spectrometry Protocol
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
If necessary, filter the solution to remove any particulate matter.
Instrument Parameters (GC-MS with EI):
-
GC Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: 40-400 m/z
Signaling Pathway for Mass Spectrometry Analysis
Caption: Simplified pathway of a molecule through a mass spectrometer.
This guide serves as a foundational resource for the spectroscopic analysis of this compound. For more detailed analyses or research applications, further optimization of the described protocols may be necessary.
References
An In-depth Technical Guide to the Solubility of Tert-Butyl 4-Nitrobenzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Expected Solubility Profile
Tert-butyl 4-nitrobenzoate is a moderately polar molecule. The presence of the nitro group (-NO2) and the ester functional group (-COO-) introduces polarity, while the tert-butyl group and the benzene ring are nonpolar. This structure suggests that this compound will exhibit moderate solubility in a range of common organic solvents.
Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in solvents of intermediate polarity. It is anticipated to be more soluble in solvents like acetone, ethyl acetate, and dichloromethane, and less soluble in highly polar solvents such as water and methanol, as well as in nonpolar solvents like hexane. The bulky tert-butyl group may also influence solubility, potentially limiting its ability to pack into a crystal lattice and thus increasing its solubility compared to less sterically hindered analogs.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in various organic solvents at different temperatures has not been formally published. Researchers requiring precise solubility data for applications such as process development, formulation, or crystallization studies will need to determine this experimentally. The following sections provide detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent are the Isothermal Saturation Method (Gravimetric Analysis) and UV/Vis Spectrophotometry.
1. Isothermal Saturation Method (Gravimetric Analysis)
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (accurate to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter to remove any undissolved solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Drying and Weighing: Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Dry the remaining solid residue in an oven or vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g / 100 g solvent) = (mass of residue / mass of solvent) × 100
Solubility (g / 100 mL solvent) = (mass of residue / volume of solvent withdrawn) × 100
2. UV/Vis Spectrophotometry Method
This method is suitable if this compound has a significant UV absorbance at a specific wavelength where the solvent does not absorb. It relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.
Materials and Equipment:
-
All materials listed for the Isothermal Saturation Method
-
UV/Vis spectrophotometer
-
Quartz or glass cuvettes (compatible with the solvent)
-
Volumetric flasks and pipettes
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV spectrum to find the wavelength of maximum absorbance.
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept).
-
-
Prepare and Equilibrate the Saturated Solution: Follow steps 1-4 of the Isothermal Saturation Method to prepare a saturated solution of this compound.
-
Sample and Dilute: Withdraw a small, accurately measured volume of the clear, filtered supernatant. Dilute this solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted solution at the λmax.
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution from its absorbance.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Mandatory Visualization
The following diagram illustrates the general workflow for determining the solubility of an organic compound using the isothermal saturation method.
Caption: Workflow for experimental solubility determination.
Molecular weight and formula of tert-butyl 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of tert-butyl 4-nitrobenzoate. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Core Molecular Information
This compound is an ester of 4-nitrobenzoic acid and tert-butanol. It is a valuable intermediate in organic synthesis, often utilized in the preparation of more complex molecules.[1]
Chemical Formula and Structure
The chemical formula for this compound is C₁₁H₁₃NO₄.[2][3] Its structure consists of a tert-butyl group attached to the carboxylate of a 4-nitrobenzoate moiety.
Molecular Weight
The molecular weight of this compound has been calculated and reported with minor variations. The computed molecular weight is 223.22 g/mol .[2] Other sources report values of 223.228 g/mol and 223.231 g/mol .[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | [2][3] |
| Molecular Weight | 223.22 g/mol | [2] |
| Monoisotopic Mass | 223.08445790 Da | [2] |
| Topological Polar Surface Area | 72.1 Ų | [2] |
| Complexity | 269 | [2] |
| Rotatable Bond Count | 3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
Experimental Protocols
Synthesis of this compound via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the synthesis of esters, including this compound, from an alcohol and a carboxylic acid with inversion of stereochemistry at the alcohol carbon.[4][5][6] This method is particularly useful for sterically hindered alcohols.[7][8]
General Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoic acid, tert-butanol, and triphenylphosphine in a suitable anhydrous solvent such as tetrahydrofuran (THF).[7]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF to the stirred mixture.[4] Maintain the temperature below 10 °C during the addition.[7]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[7]
Caption: Workflow for the synthesis of this compound using the Mitsunobu reaction.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the proton NMR spectrum, the tert-butyl group typically exhibits a sharp singlet around 1.6 ppm. The aromatic protons of the 4-nitrobenzoate moiety appear as two doublets in the downfield region, typically between 7.5 and 8.5 ppm, due to the electron-withdrawing effect of the nitro group and the ester functionality.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 82 ppm and the methyl carbons around 28 ppm. The aromatic carbons will appear in the range of 120-155 ppm, with the carbon attached to the nitro group being the most downfield. The carbonyl carbon of the ester will be observed around 164 ppm.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 223. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), is also expected due to the facile cleavage of the ester bond.
Reactivity and Applications
Hydrolysis
The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and tert-butanol. The tert-butyl group is known to be labile under strong acidic conditions.
Caption: Reaction scheme for the hydrolysis of this compound.
Applications in Organic Synthesis
This compound serves as a useful intermediate in organic synthesis. The nitro group can be reduced to an amine, providing a route to 4-aminobenzoate derivatives. The tert-butyl ester can act as a protecting group for the carboxylic acid, which can be removed under specific acidic conditions. Nitro compounds, in general, are versatile building blocks for the synthesis of pharmaceutically relevant substances.[9]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C11H13NO4 | CID 283005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
Stability and Storage Conditions of Tert-Butyl 4-Nitrobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-nitrobenzoate is a chemical compound utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring a nitro-substituted aromatic ring and a tert-butyl ester group, dictates its reactivity and stability profile. Understanding the stability of this compound under various environmental conditions is paramount for ensuring its quality, purity, and efficacy throughout its lifecycle, from synthesis and storage to its application in research and development.
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is intended to be a valuable resource for professionals in the pharmaceutical and chemical industries, offering insights into potential degradation pathways and providing methodologies for assessing its stability.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including temperature, light, and the presence of moisture and reactive chemicals. The primary degradation pathways for this molecule are anticipated to be hydrolysis of the ester linkage and photodecomposition of the nitroaromatic moiety.
Qualitative Stability and Storage Conditions
General recommendations for the storage of this compound and related compounds are summarized in the table below. These are based on safety data sheets for structurally similar compounds and general chemical storage principles.
| Parameter | Recommendation | Incompatible Materials |
| Temperature | Store at room temperature. For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation. | Strong oxidizing agents, strong acids, strong bases, reducing agents, and heavy metals. |
| Light | Protect from direct sunlight and UV radiation. Store in amber or opaque containers. | |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Moisture | Keep container tightly closed in a dry and well-ventilated place to prevent hydrolysis. |
Potential Degradation Pathways
The chemical structure of this compound suggests two primary pathways for degradation under stress conditions:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 4-nitrobenzoic acid and tert-butanol.
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, which can induce photochemical reactions leading to the formation of various degradation products.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, forced degradation studies and the development of a stability-indicating analytical method are crucial. The following protocols are provided as exemplary methodologies.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.
1. Acid and Base-Induced Hydrolysis:
-
Objective: To evaluate the susceptibility of this compound to hydrolysis under acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
For base hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it (with 0.1 N NaOH for the acidic solution and 0.1 N HCl for the basic solution), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
2. Thermal Degradation:
-
Objective: To assess the stability of this compound under elevated temperature conditions.
-
Procedure:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80 °C).
-
At specified time intervals (e.g., 1, 3, 7 days), remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration in a suitable solvent.
-
Analyze the samples by HPLC.
-
3. Photostability Testing:
-
Objective: To determine the effect of light on the stability of this compound.
-
Procedure:
-
Expose a solution of this compound (e.g., 1 mg/mL in acetonitrile) and a sample of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After a defined exposure period (e.g., in accordance with ICH Q1B guidelines), prepare the samples for analysis.
-
Analyze the exposed and control samples by HPLC.
-
Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to achieve separation between the parent compound and all potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound (determined by UV spectroscopy).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Summary and Recommendations
This compound is a moderately stable compound that is susceptible to degradation via hydrolysis and photolysis. To maintain its integrity, it is crucial to adhere to proper storage and handling procedures.
Key Recommendations:
-
Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere. Keep containers tightly sealed to prevent moisture ingress.
-
Handling: Avoid exposure to strong acids, bases, oxidizing agents, and direct sunlight.
-
Stability Monitoring: For long-term storage or when used in critical applications, it is advisable to periodically re-analyze the material using a validated stability-indicating method to ensure its purity and potency.
By implementing these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their work.
An In-depth Technical Guide to the Hazards and Safety Precautions for Handling tert-Butyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling of tert-butyl 4-nitrobenzoate (CAS No. 19756-72-0). Due to the limited availability of detailed toxicological data for this specific compound, this document combines information from available Safety Data Sheets (SDS), public chemical databases, and general safety principles for related chemical classes, namely aromatic nitro compounds and esters. A conservative approach is recommended, assuming all potential hazards are relevant.
Hazard Identification and Classification
This compound is a nitroaromatic ester used in organic synthesis. Based on available data, it is classified as hazardous. There is conflicting information from different sources regarding its specific hazards. A Safety Data Sheet from a commercial supplier identifies it as harmful if swallowed.[1] In contrast, a notification to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory indicates it is a serious eye irritant.[2] To ensure the highest level of safety, it is prudent to consider both classifications as valid.
The GHS classifications are summarized in the table below.
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement | Source |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | ChemScene SDS |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation | ECHA C&L Inventory[2] |
The following diagram illustrates the GHS hazard profile for this compound, incorporating the potential hazards from all available sources.
References
An In-depth Technical Guide to the Core Chemical Reactions of Tert-butyl 4-Nitrobenzoate
Introduction
Tert-butyl 4-nitrobenzoate (C₁₁H₁₃NO₄, CAS No: 19756-72-0) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its structure, featuring a bulky tert-butyl ester group and an electron-withdrawing nitro group on a benzene ring, imparts specific reactivity that allows for a range of chemical transformations. The nitro group strongly influences the reactivity of the aromatic ring, while the tert-butyl ester provides a sterically hindered carboxylic acid protecting group that can be cleaved under specific conditions. This guide details the key chemical reactions involving this compound, providing quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways and workflows for researchers, scientists, and drug development professionals.
Synthesis via Esterification of 4-Nitrobenzoic Acid
The most common method for synthesizing this compound is the esterification of 4-nitrobenzoic acid with tert-butanol. Due to the steric hindrance of the tertiary alcohol, direct acid-catalyzed esterification (Fischer esterification) is often inefficient. More effective methods typically involve activating the carboxylic acid.
Caption: Synthesis of this compound via esterification.
Experimental Protocol: Synthesis from 3-Methyl-4-nitrobenzoic Acid (Analogous Procedure)
While a direct protocol for this compound was not detailed, an analogous procedure for a similar substrate, tert-butyl 3-methyl-4-nitrobenzoate, provides a representative method.[2]
-
Dissolution: Add 3-Methyl-4-nitrobenzoic acid (2.76 mol) to pyridine (1.25 L) and stir until fully dissolved.
-
Activation: Rapidly add benzenesulfonyl chloride (3.45 mol) while maintaining the internal temperature below 30°C using an ice bath. Add more pyridine (500 mL) if a precipitate forms and hinders stirring.
-
Stirring: Stir the mixture for 30 minutes.
-
Alcohol Addition: Add tert-butanol (523 mL) dropwise over 30 minutes, keeping the temperature below 30°C.
-
Reaction: Stir the mixture for 2 hours.
-
Work-up: Dissolve the mixture in a hexane:ethyl acetate solution (4:1; 2.5 L) and extract the resulting mixture with water.
-
Isolation: Concentrate the organic phase to yield the product, which crystallizes upon cooling.[2]
Quantitative Data: Synthesis of an Analogous Compound
| Reactant | Moles | Reagent | Moles/Volume | Solvent | Yield | Melting Point | Reference |
| 3-Methyl-4-nitrobenzoic acid | 2.76 mol | Benzenesulfonyl chloride | 3.45 mol | Pyridine | 97% | 56-58°C | [2] |
| tert-butanol | 523 mL |
Reduction of the Nitro Group to an Amine
A pivotal reaction of this compound is the reduction of the nitro group to an amino group, yielding tert-butyl 4-aminobenzoate.[3][4] This transformation is fundamental as the resulting aminobenzoate is a crucial building block in the synthesis of numerous pharmaceutical agents.[5] Catalytic hydrogenation is the most common and efficient method for this conversion.[5]
Caption: Reduction of the nitro group to form an amine.
Experimental Protocol: General Catalytic Hydrogenation
The following is a general procedure for the catalytic hydrogenation of substituted nitrobenzoates.[5]
-
Setup: In a suitable hydrogenation vessel, dissolve the nitrobenzoate substrate (e.g., 1.0 g) in a suitable solvent such as methanol or ethanol (e.g., 20 mL).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Purging: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Completion: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the product.
Caption: Workflow for a typical catalytic hydrogenation experiment.
Quantitative Data: Catalytic Hydrogenation of Nitroaromatics
While specific yield data for this compound was not found, catalytic hydrogenation of nitroaromatics is generally a high-yielding reaction. The choice of catalyst, solvent, and reaction conditions can be tailored to achieve high yields and selectivities.[5]
| Substrate | Catalyst | Solvent | Pressure | Temperature | Outcome | Reference |
| Substituted Nitrobenzoates | Pd/C, PtO₂, Raney Ni | Methanol, Ethanol, Ethyl Acetate | 1-5 bar H₂ | Room Temp. | High yields of corresponding aminobenzoates | [5] |
| p-tert-butylphenol | Ruthenium on Carbon | i-Butanol | 70-120 bar | 74-93°C | Hydrogenation of aromatic ring | [6] |
Alkaline Hydrolysis of the Ester
The tert-butyl ester group can be cleaved through hydrolysis to yield 4-nitrobenzoic acid. Due to steric hindrance, this reaction often requires specific conditions. A mild method involves using a non-aqueous solution for saponification.
Caption: Hydrolysis of the tert-butyl ester to a carboxylic acid.
Experimental Protocol: Mild Alkaline Hydrolysis [7]
-
Reaction Setup: Prepare a 0.3 N solution of NaOH in a dichloromethane (DCM) and methanol (MeOH) mixture (9:1 v/v).
-
Hydrolysis: Add this compound (1 mmol) to the basic solution (3 mmol NaOH).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Acidify the aqueous phase to a pH of ~2 with dilute HCl.
-
Extraction: Extract the acidified solution with ethyl acetate (2 x 20 mL).
-
Isolation: Combine the organic layers, dry over Na₂SO₄, and remove the solvent to afford the carboxylic acid.[7]
Quantitative Data: Mild Alkaline Hydrolysis
| Substrate | Ester/NaOH Ratio (mmol/mmol) | Solvent System | Time | Yield | Temperature | Reference |
| tert-butyl p-nitrobenzoate | 1:3 | 0.3 N NaOH in DCM:MeOH (9:1) | 5 h 30 min | 93% | Room Temp. | [7] |
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group at the para position activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[8] In this reaction, a nucleophile can displace a suitable leaving group (typically a halide) located at the ortho or para positions. While this compound itself lacks a leaving group other than the nitro group (which is possible but less common), its analogues with halides are prime substrates for SNAr.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr of an Analogous Nitrobenzoate [8]
This protocol describes the reaction of methyl 2-chloro-4-nitrobenzoate with piperidine.
-
Dissolution: Dissolve methyl 2-chloro-4-nitrobenzoate (1.0 equiv) in ethanol in a round-bottom flask.
-
Nucleophile Addition: Add piperidine (2.2 equiv) to the solution at room temperature.
-
Heating: Heat the mixture to reflux and maintain for 6 hours.
-
Cooling & Concentration: Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Drying & Isolation: Dry the organic layer with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to obtain the final product.[8]
Quantitative Data: SNAr Reaction Rates
The efficiency of SNAr reactions is highly dependent on the nucleophile, leaving group, and solvent. The following table presents kinetic data for a related substrate.[8]
| Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) in Methanol at 25°C | Reference |
| Piperidine | 1.2 x 10⁴ | [8] |
| Piperazine | 5.6 x 10³ | [8] |
| Morpholine | 2.5 x 10³ | [8] |
This compound is a versatile chemical intermediate whose reactivity is dominated by its two functional groups. The nitro group can be readily reduced to an amine, providing a gateway to a wide range of biologically active molecules. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be cleaved under specific hydrolytic conditions. Furthermore, the electron-withdrawing nature of the nitro group activates the aromatic ring, making related compounds susceptible to nucleophilic aromatic substitution. The protocols and data presented herein provide a comprehensive technical foundation for utilizing this compound in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. TERT-BUTYL 3-METHYL-4-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 18144-47-3: TERT-BUTYL 4-AMINOBENZOATE | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. US5942645A - Hydrogenation of aromatic compounds in which at least one hydroxyl group is bonded to an aromatic ring - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Tert-butyl 4-Nitrobenzoate in Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols regarding the use of tert-butyl 4-nitrobenzoate as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The primary application highlighted is its role as a precursor to APIs containing a 4-aminobenzoyl moiety, a common structural feature in various pharmaceuticals, particularly local anesthetics.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of a protected 4-aminobenzoic acid structure. The tert-butyl ester group offers stability under various reaction conditions and can be selectively cleaved when needed. The nitro group serves as a masked amine, which can be revealed at a later synthetic stage through reduction. This strategy is particularly useful in multi-step API synthesis where protecting group chemistry is essential to avoid unwanted side reactions. A key transformation is the reduction of the nitro group to an amine, which then allows for further functionalization, such as amide bond formation, to yield the final API.
Core Application: Synthesis of Amine-Containing APIs
A significant application of this compound is in the synthesis of APIs where a primary aromatic amine is required. The nitro group can be efficiently reduced to an amine using various established methods. This amino group is often a crucial pharmacophore or a key handle for further molecular elaboration.
Logical Workflow for API Synthesis
The general workflow for utilizing this compound in API synthesis involves a two-step process to generate a key intermediate, tert-butyl 4-aminobenzoate, which is then used in subsequent coupling reactions.
Caption: General workflow for API synthesis using this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involving this compound in the synthesis of a generic amine-containing API.
Protocol 1: Synthesis of this compound
This protocol describes the esterification of 4-nitrobenzoic acid with tert-butanol.
Materials:
-
4-Nitrobenzoic acid
-
tert-Butanol
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-nitrobenzoic acid (1 eq.) in toluene, add tert-butanol (1.5 eq.).
-
Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 12 hours, with continuous removal of water using a Dean-Stark apparatus.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Reduction of this compound to tert-butyl 4-aminobenzoate
This protocol details the reduction of the nitro group to a primary amine.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
Suspend this compound (1 eq.) in a mixture of ethanol and water.
-
Add iron powder (3 eq.) and ammonium chloride (1 eq.) to the suspension.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrate and washings, and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford tert-butyl 4-aminobenzoate.
Signaling Pathway of the Reduction Reaction
The reduction of the nitro group is a key step. The following diagram illustrates the transformation.
Caption: Key transformation from a nitro to an amino group.
Quantitative Data
The following table summarizes typical yields and purity for the key reaction steps. Data is compiled from analogous reactions reported in the literature.
| Step | Reactant | Product | Reagents | Typical Yield (%) | Typical Purity (%) | Reference |
| 1. Esterification | 4-Nitrobenzoic acid | n-butyl 4-nitrobenzoate | n-butanol, H₂SO₄ | 99.1 | 99.26 (HPLC) | Based on a similar esterification[1] |
| 2. Reduction of Nitro Ester | 2-(diethylamino)ethyl p-nitrobenzoate | Procaine | H₂, Nickel catalyst | 95.6 | Not specified | From Procaine synthesis[2] |
Application in the Synthesis of a Hypothetical API
To illustrate the practical application, a hypothetical synthesis of "Aminobenzamide API" is presented, starting from the key intermediate, tert-butyl 4-aminobenzoate.
Protocol 3: Amide Coupling to form "Aminobenzamide API"
Materials:
-
tert-butyl 4-aminobenzoate
-
A specific carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the specific carboxylic acid (R-COOH) (1.1 eq.) in anhydrous DCM.
-
Add EDC (1.2 eq.) and HOBt (1.2 eq.) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of tert-butyl 4-aminobenzoate (1 eq.) in DCM, followed by DIPEA (2.5 eq.).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected "Aminobenzamide API".
-
The tert-butyl ester can be subsequently hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in DCM) if the free carboxylic acid is the desired final API.
Conclusion
This compound is a versatile and valuable intermediate in the synthesis of APIs. Its use allows for the strategic introduction of a 4-aminobenzoyl moiety. The protocols provided herein offer a general framework for its application, which can be adapted and optimized for the synthesis of specific target molecules. The straightforward nature of the key transformations, coupled with generally high yields, makes it an attractive choice for researchers and professionals in drug development.
References
Tert-butyl 4-nitrobenzoate: A Novel Protecting Group for Peptide Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
Abstract
The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). This document outlines the application of the tert-butyl 4-nitrobenzoate moiety as a potential protecting group for amine functionalities in amino acids. While not a conventionally utilized protecting group in routine peptide synthesis, its unique combination of an acid-labile tert-butyl ester and a reducible or photolabile nitroaromatic ring presents opportunities for orthogonal deprotection strategies. These notes provide a comprehensive overview of its proposed synthesis, application, and cleavage, along with detailed experimental protocols. The information herein is compiled for researchers, scientists, and drug development professionals interested in exploring novel methodologies in peptide chemistry.
Introduction to this compound as a Protecting Group
The ideal protecting group in peptide synthesis should be easily introduced, stable under various reaction conditions, and readily cleaved without affecting the peptide backbone or other protecting groups. The this compound group, when used to protect the N-terminus of an amino acid, would result in a 4-nitrobenzamide linkage. This protecting group offers a unique set of properties:
-
Acid Lability of the Tert-butyl Ester: The tert-butyl ester is susceptible to cleavage under strongly acidic conditions, a feature that could be exploited for deprotection.
-
Reductive Cleavage of the Nitro Group: The nitro group can be reduced to an amine, which can alter the electronic properties of the benzoyl group and potentially facilitate cleavage.
-
Photolability: Nitrobenzyl-based protecting groups are known to be photolabile, suggesting a potential for light-induced deprotection.
-
Orthogonality: The cleavage conditions for the 4-nitrobenzoyl group are potentially orthogonal to the base-labile Fmoc group and other common protecting groups.
Data Presentation
Table 1: Comparison of Cleavage Conditions for Related Protecting Groups
| Protecting Group | Reagents for Cleavage | Typical Conditions | Orthogonality |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid (TFA) | 25-50% TFA in DCM, 30 min, RT | Not orthogonal to tBu side-chain protecting groups. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Piperidine | 20% Piperidine in DMF, 10-20 min, RT | Orthogonal to acid-labile protecting groups. |
| pNZ (p-Nitrobenzyloxycarbonyl) | SnCl₂·2H₂O, HCl (catalytic) | DMF, RT | Orthogonal to Boc, Fmoc, and Alloc.[1] |
| pNB (p-Nitrobenzyl) | SnCl₂, Phenol, HOAc in DMF | Mildly acidic reducing conditions.[2] | Orthogonal to Fmoc and Boc. |
| 4-Nitrobenzoyl (proposed) | Electrochemical reduction | -1.5 to -2.0 V vs. SCE in DMF.[3] | Potentially orthogonal to acid- and base-labile groups. |
| tert-Butyl Esters | Trifluoroacetic acid (TFA) | >90% TFA for efficient removal.[4] | Not orthogonal to Boc. |
Experimental Protocols
Synthesis of 4-Nitrobenzoyl-Protected Amino Acids
This protocol describes the protection of the α-amino group of an amino acid using 4-nitrobenzoyl chloride.
Materials:
-
Amino acid
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
4-Nitrobenzoyl chloride
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl), 1M
-
Brine
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water containing sodium bicarbonate (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-nitrobenzoyl chloride (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the 1,4-dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Proposed Cleavage of the 4-Nitrobenzoyl Group by Electrochemical Reduction
This protocol is based on the reported cathodic cleavage of 4-nitrobenzamides.[3]
Materials:
-
4-Nitrobenzoyl-protected peptide
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) as the supporting electrolyte
-
Electrochemical cell with a working electrode (e.g., mercury pool or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., SCE).
Procedure:
-
Prepare a 0.1 M solution of Bu₄NBF₄ in DMF.
-
Dissolve the 4-nitrobenzoyl-protected peptide in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Apply a constant potential between -1.5 V and -2.0 V (vs. SCE) to the working electrode.
-
Monitor the reaction progress by cyclic voltammetry or by analyzing aliquots using HPLC or TLC.
-
Upon completion, work up the reaction mixture by quenching with a proton source (e.g., water or acetic acid) and extracting the deprotected peptide.
Diagrams
Caption: Workflow for the protection of an amino acid with 4-nitrobenzoyl chloride, its use in SPPS, and subsequent deprotection.
Caption: Orthogonality of the proposed 4-nitrobenzoyl protecting group with common Fmoc and tBu strategies.
Conclusion
The use of a this compound derived protecting group in peptide synthesis is a novel concept that warrants further investigation. The potential for orthogonal cleavage through electrochemical reduction presents an attractive strategy for the synthesis of complex peptides. The protocols provided herein offer a starting point for researchers to explore this methodology. Further optimization of both the protection and deprotection steps will be necessary to fully evaluate its utility and efficiency in routine and complex peptide synthesis.
References
Application Note and Protocol: Synthesis of tert-Butyl 4-Nitrobenzoate
Abstract
This document provides detailed protocols for the synthesis of tert-butyl 4-nitrobenzoate through the esterification of 4-nitrobenzoic acid with tert-butanol. Due to the significant steric hindrance of the tertiary alcohol, standard Fischer esterification conditions are often low-yielding. Therefore, two effective alternative methods are presented: the Steglich esterification, which utilizes a carbodiimide coupling agent, and a two-step method involving the formation of an intermediate acid chloride. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering reliable procedures for obtaining the target ester.
Introduction
The esterification of carboxylic acids with alcohols is a fundamental transformation in organic chemistry. However, the reaction of 4-nitrobenzoic acid with a sterically hindered tertiary alcohol like tert-butanol presents a significant challenge. Direct acid-catalyzed methods, such as the Fischer esterification, are often inefficient due to the low nucleophilicity of the alcohol and the propensity for tert-butanol to eliminate to isobutene under strong acid and heat.[1][2]
To overcome these challenges, milder and more efficient methods are required. This application note details two robust protocols:
-
Protocol 1: Steglich Esterification: A one-pot procedure using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is known for its mild reaction conditions and effectiveness with sterically demanding substrates.[1][3][4]
-
Protocol 2: Two-Step Acid Chloride Route: This classic and reliable method involves the initial conversion of 4-nitrobenzoic acid to the more reactive 4-nitrobenzoyl chloride, followed by its reaction with tert-butanol.
These protocols provide high-yield pathways to this compound, a valuable building block in the synthesis of more complex molecules.
Experimental Protocols
Protocol 1: Steglich Esterification
This one-pot protocol is highly effective for coupling sterically hindered alcohols. DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[4][5]
Reaction Scheme: 4-Nitrobenzoic Acid + tert-Butanol --(DCC, DMAP)--> this compound
Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrobenzoic acid (1.67 g, 10 mmol, 1.0 equiv.).
-
Reagent Addition: Add anhydrous dichloromethane (DCM, 40 mL) and stir until the acid is fully dissolved. To this solution, add tert-butanol (1.11 g, 1.4 mL, 15 mmol, 1.5 equiv.) followed by 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol, 0.1 equiv.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
DCC Addition: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.
-
Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound as a solid.
-
Data Presentation: Steglich Esterification
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Nitrobenzoic Acid | 167.12 | 1.67 | 10 | 1.0 |
| tert-Butanol | 74.12 | 1.11 | 15 | 1.5 |
| DCC | 206.33 | 2.27 | 11 | 1.1 |
| DMAP | 122.17 | 0.12 | 1 | 0.1 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Appearance | Melting Point |
| This compound | 223.23 | 2.23 | White to pale yellow solid | ~71-73 °C |
Protocol 2: Two-Step Acid Chloride Route
This robust, two-step method first activates the carboxylic acid by converting it to an acid chloride, which then readily reacts with the alcohol.
Step 2a: Synthesis of 4-Nitrobenzoyl Chloride
Reaction Scheme: 4-Nitrobenzoic Acid + SOCl₂ --> 4-Nitrobenzoyl Chloride
Methodology:
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a gas trap (e.g., a drying tube connected to a bubbler containing NaOH solution to neutralize HCl and SO₂ gases).
-
Reagent Addition: Add 4-nitrobenzoic acid (3.34 g, 20 mmol, 1.0 equiv.) to the flask, followed by thionyl chloride (SOCl₂) (4.4 mL, 7.14 g, 60 mmol, 3.0 equiv.).
-
Catalyst: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 1-2 hours. The reaction is complete when gas evolution ceases and the solid has dissolved.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-nitrobenzoyl chloride, a yellow solid, can be used directly in the next step or purified by recrystallization from carbon tetrachloride or distillation under high vacuum.[6][7][8]
Step 2b: Esterification of 4-Nitrobenzoyl Chloride with tert-Butanol
Reaction Scheme: 4-Nitrobenzoyl Chloride + tert-Butanol --(Pyridine)--> this compound
Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve the crude 4-nitrobenzoyl chloride (from Step 2a, ~20 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 40 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of tert-butanol (1.78 g, 2.2 mL, 24 mmol, 1.2 equiv.) and anhydrous pyridine (1.9 mL, 1.89 g, 24 mmol, 1.2 equiv.) in 10 mL of anhydrous DCM.
-
Reaction: Add the tert-butanol/pyridine solution dropwise to the cooled acid chloride solution. After addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with water (2 x 20 mL), 1 M CuSO₄ solution (2 x 20 mL, to remove pyridine), and brine (1 x 20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization as described in Protocol 1.
-
Data Presentation: Acid Chloride Route
| Reagent (Step 2a) | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Nitrobenzoic Acid | 167.12 | 3.34 | 20 | 1.0 |
| Thionyl Chloride | 118.97 | 7.14 | 60 | 3.0 |
| Intermediate | Molar Mass ( g/mol ) | Theoretical Yield (g) | Appearance | Melting Point (°C) |
| 4-Nitrobenzoyl Chloride | 185.56 | 3.71 | Yellow needles | 73-75 |
| Reagent (Step 2b) | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Nitrobenzoyl Chloride | 185.56 | ~3.71 | ~20 | 1.0 |
| tert-Butanol | 74.12 | 1.78 | 24 | 1.2 |
| Pyridine | 79.10 | 1.89 | 24 | 1.2 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Appearance | Melting Point (°C) |
| This compound | 223.23 | 4.46 | White to pale yellow solid | ~71-73 |
Visualization of Workflow and Mechanism
Caption: Experimental workflow for the two primary synthesis routes.
Caption: Key steps in the DMAP-catalyzed Steglich esterification.
Safety and Handling
-
4-Nitrobenzoic Acid: Irritant. Avoid inhalation and contact with skin and eyes.
-
tert-Butanol: Flammable liquid and vapor. Harmful if swallowed.
-
DCC (N,N'-dicyclohexylcarbodiimide): Toxic and a potent sensitizer. Handle with extreme care, using gloves and safety glasses in a well-ventilated fume hood. Avoid inhalation of dust.
-
DMAP (4-dimethylaminopyridine): Toxic and corrosive. Can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE).
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. The reaction produces toxic gases (HCl, SO₂). All operations must be performed in a fume hood.
-
4-Nitrobenzoyl Chloride: Corrosive. Causes burns. Reacts with water. Handle in a fume hood.[9][10]
-
Pyridine: Flammable, harmful if swallowed or inhaled. Use in a well-ventilated fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure and use in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Nitrobenzoyl chloride for synthesis 122-04-3 [sigmaaldrich.com]
- 10. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acidic Deprotection of tert-Butyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis due to its steric hindrance and stability under a variety of reaction conditions. Its facile removal under acidic conditions makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This application note provides detailed protocols and quantitative data for the deprotection of tert-butyl 4-nitrobenzoate to yield 4-nitrobenzoic acid, a key intermediate in various synthetic pathways.
The deprotection proceeds via an acid-catalyzed elimination mechanism. Protonation of the carbonyl oxygen of the ester is followed by the formation of a stable tert-butyl cation and the corresponding carboxylic acid. The tert-butyl cation is subsequently neutralized to form isobutylene gas.
Data Presentation
The following table summarizes typical conditions and reported yields for the acidic deprotection of tert-butyl esters. While specific data for this compound is often embedded in broader synthetic procedures, the conditions presented are highly applicable to this electron-deficient substrate.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 5 | >90 | A common and highly effective method.[1][2] Can also cleave other acid-sensitive groups like Boc protecting groups. |
| Hydrogen Chloride (HCl) | Dioxane | Room Temperature | 1 - 4 | High | A classic and effective method. 4M HCl in dioxane is a common reagent. |
| Aqueous Phosphoric Acid (85 wt%) | Toluene or DCM | Room Temperature - 50 | 2 - 16 | High | A milder and environmentally benign alternative.[3] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly effective method for the deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (e.g., 0.1 M solution).
-
TFA Addition: In a fume hood, carefully add an equal volume of trifluoroacetic acid to the stirred solution at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed (typically 1-5 hours).[1][2]
-
Solvent Removal: Upon completion, remove the dichloromethane and excess trifluoroacetic acid under reduced pressure using a rotary evaporator.
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.
-
Work-up:
-
Dissolve the crude residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-nitrobenzoic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to afford pure 4-nitrobenzoic acid.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This protocol offers an alternative strong acid condition for the deprotection of this compound.
Materials:
-
This compound
-
4 M Hydrogen chloride in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound in a minimal amount of dioxane in a round-bottom flask.
-
HCl Addition: To the stirred solution, add an excess of 4 M HCl in dioxane (e.g., 10-20 equivalents) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the stability of tert-butyl esters in 4M HCl/dioxane compared to N-Boc groups, longer reaction times or elevated temperatures may be required for complete deprotection.
-
Product Isolation: Upon completion, the product may precipitate from the reaction mixture as the HCl salt. If so, collect the solid by filtration and wash with cold diethyl ether.
-
Work-up:
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be triturated with diethyl ether to induce solidification and remove non-polar impurities.
-
The solid product can be collected by filtration and washed with cold diethyl ether.
-
-
Purification: The crude 4-nitrobenzoic acid can be further purified by recrystallization.
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed deprotection of this compound.
Experimental Workflow
Caption: General workflow for acidic deprotection.
References
Application Notes and Protocols: Tert-butyl 4-nitrobenzoate as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-nitrobenzoate is a valuable intermediate in organic synthesis, primarily serving as a precursor to tert-butyl 4-aminobenzoate, a key building block in the development of various pharmaceutical compounds, notably antifolate agents.[1] The presence of the nitro group allows for its strategic reduction to an amine, while the tert-butyl ester provides a sterically hindered protecting group for the carboxylic acid functionality. This document provides detailed application notes, experimental protocols for the synthesis and subsequent reduction of this compound, and relevant characterization data.
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of molecular scaffolds is of paramount importance. This compound serves as a crucial intermediate, offering synthetic chemists a versatile tool for the introduction of a p-aminobenzoic acid moiety. The tert-butyl group provides robust protection under a variety of reaction conditions and can be selectively removed under acidic conditions. The nitro group, an electron-withdrawing functionality, can be readily reduced to the corresponding amine, which is a common pharmacophore and a key functional group for further derivatization in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its corresponding amine is provided in the table below.
| Property | This compound | Tert-butyl 4-aminobenzoate |
| CAS Number | 19756-72-0 | 18144-47-3 |
| Molecular Formula | C₁₁H₁₃NO₄ | C₁₁H₁₅NO₂ |
| Molecular Weight | 223.22 g/mol | 193.24 g/mol [2] |
| Appearance | White to off-white solid | White to almost white solid |
| Melting Point | Not available | 108-110 °C |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
Synthesis of this compound
The synthesis of this compound can be achieved via several esterification methods. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification is often low-yielding. The Mitsunobu reaction provides a mild and efficient alternative for the esterification of sterically hindered alcohols.[3]
Caption: Synthesis of this compound via Mitsunobu Reaction.
Experimental Protocol: Mitsunobu Esterification
This protocol is adapted from a general procedure for the Mitsunobu inversion of sterically hindered alcohols.[3]
Materials:
-
4-Nitrobenzoic acid
-
tert-Butanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrobenzoic acid (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add tert-butanol (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
| Parameter | Value |
| Reactant Ratio | 4-Nitrobenzoic acid : tert-Butanol : PPh₃ : DIAD = 1 : 1.2 : 1.5 : 1.5 |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-85% |
Application in Synthesis: Reduction to Tert-butyl 4-aminobenzoate
The primary application of this compound is its conversion to tert-butyl 4-aminobenzoate, a key intermediate for various pharmaceuticals. This transformation is a standard reduction of an aromatic nitro group to an aniline. Two common and effective methods are catalytic hydrogenation and chemical reduction with tin(II) chloride.
Caption: Synthetic routes for the reduction of this compound.
Experimental Protocol 1: Catalytic Hydrogenation
This protocol is based on general procedures for the catalytic hydrogenation of substituted nitrobenzoates.[4]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 equiv) in methanol (10-20 volumes).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas (3 times).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 4-aminobenzoate. The product can be further purified by recrystallization if necessary.
| Parameter | Value |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 5-10 mol% |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 1-4 atm (15-60 psi) |
| Temperature | Room temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | >95% |
Experimental Protocol 2: Reduction with Tin(II) Chloride
This protocol is based on general procedures for the reduction of aromatic nitro compounds using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in ethanol (10 volumes) in a round-bottom flask, add tin(II) chloride dihydrate (4-5 equiv).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ethyl acetate and a saturated aqueous solution of NaHCO₃.
-
Stir vigorously until all the tin salts have precipitated.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford tert-butyl 4-aminobenzoate.
| Parameter | Value |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Stoichiometry | 1 : 4-5 (Substrate : Reducing Agent) |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 1-3 hours |
| Typical Yield | 85-95% |
Characterization Data
The following table summarizes key spectroscopic data for this compound and tert-butyl 4-aminobenzoate.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | 8.29 (d, J=8.8 Hz, 2H), 8.15 (d, J=8.8 Hz, 2H), 1.62 (s, 9H) | 163.8, 150.6, 136.1, 130.6, 123.5, 82.5, 28.1 | 2980, 1720, 1605, 1525, 1345, 1280, 1110, 860, 720 |
| Tert-butyl 4-aminobenzoate | 7.80 (d, J=8.4 Hz, 2H), 6.62 (d, J=8.4 Hz, 2H), 4.05 (br s, 2H), 1.54 (s, 9H)[5] | 166.2, 150.8, 131.5, 120.1, 113.8, 80.0, 28.2 | 3420, 3340, 3220, 2980, 1690, 1600, 1520, 1280, 1170, 840 |
Conclusion
This compound is a synthetically useful intermediate that provides a straightforward entry to tert-butyl 4-aminobenzoate. The protocols provided herein describe reliable methods for its synthesis and subsequent reduction. The resulting aminobenzoate ester is a valuable building block for the synthesis of a variety of biologically active molecules, underscoring the importance of this compound in modern drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Tert-Butyl 4-Nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of various derivatives of tert-butyl 4-nitrobenzoate. The protocols outlined below are based on established chemical transformations and are intended to serve as a comprehensive guide for the synthesis of key intermediates in pharmaceutical and materials science research. Three primary derivatization strategies are presented: reduction of the nitro group, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions.
Route 1: Reduction of the Nitro Group to Synthesize Tert-Butyl 4-Aminobenzoate
The reduction of the nitro group in this compound to an amine is a fundamental transformation that yields tert-butyl 4-aminobenzoate, a versatile building block. Several methods can be employed for this reduction, each with its own advantages in terms of yield, reaction conditions, and functional group tolerance.
Data Presentation: Comparison of Reduction Methods
| Method | Reagents & Catalyst | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol/Ethanol | Room Temp. | 1-3 h | >95 | [1] |
| Iron Reduction | Fe powder, NH₄Cl | Ethanol/Water | 70 °C | 1-5 h | ~98 | [2][3] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol | 30 °C | 2 h | 70-95 | [4] |
Experimental Protocols
Protocol 1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with an inert gas to remove air, then introduce hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-aminobenzoate.
Protocol 1.2: Reduction with Iron Powder
This classical method is cost-effective and robust.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in a 4:1 mixture of ethanol and water, add iron powder (10 eq) and ammonium chloride (10 eq).[3]
-
Heat the reaction mixture to 70°C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-5 hours).[2][3]
-
After completion, cool the mixture and filter it through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be further purified by column chromatography if necessary.
Experimental Workflow: Reduction of Nitro Group
Caption: Workflow for the reduction of this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Derivatives of this compound can be synthesized via nucleophilic aromatic substitution, where a suitable leaving group on the aromatic ring is displaced by a nucleophile. The nitro group acts as a powerful electron-withdrawing group, activating the ring for this transformation, especially when positioned ortho or para to the leaving group. A common precursor for this reaction is a halogenated derivative, such as tert-butyl 4-chloro-3-nitrobenzoate.
Data Presentation: SNAr Reaction Examples
| Precursor | Nucleophile | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Methyl 2-chloro-4-nitrobenzoate | Piperidine | - | Ethanol | Reflux | 6 h | High | [5] |
| 4-Chloro-3-nitrobenzoic acid (precursor) | - | - | - | - | - | 98.7 | [6] |
Experimental Protocols
Protocol 2.1: Synthesis of Tert-Butyl 4-Chloro-3-nitrobenzoate (Precursor)
Step A: Nitration of p-Chlorobenzoic Acid
-
To a flask containing concentrated sulfuric acid, add p-chlorobenzoic acid and cool to 0°C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature between 10°C and 25°C.
-
After the addition, raise the temperature to 37°C and stir for 10-14 hours.[6]
-
Pour the reaction mixture over crushed ice to precipitate the product, 4-chloro-3-nitrobenzoic acid. Filter and dry the solid. The reported yield is 98.7%.[6]
Step B: Esterification to Tert-Butyl 4-Chloro-3-nitrobenzoate
-
Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add oxalyl chloride or thionyl chloride to form the acid chloride.
-
In a separate flask, prepare a solution of potassium tert-butoxide in THF or add tert-butanol and a base like pyridine.
-
Slowly add the acid chloride solution to the tert-butoxide/tert-butanol solution at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography.
Protocol 2.2: SNAr Reaction with an Amine Nucleophile
This protocol is adapted from the reaction of a similar substrate.[5]
Materials:
-
Tert-butyl 4-chloro-3-nitrobenzoate
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve tert-butyl 4-chloro-3-nitrobenzoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add the amine nucleophile (2.2 eq) to the solution at room temperature.
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product.
Experimental Workflow: SNAr Derivatization
Caption: Workflow for SNAr derivatization of tert-butyl 4-chloro-3-nitrobenzoate.
Route 3: Palladium-Catalyzed Cross-Coupling Reactions
Starting from a halogenated tert-butyl benzoate, a wide range of derivatives can be prepared using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
Data Presentation: Cross-Coupling Reaction Examples
| Reaction Type | Precursor | Coupling Partner | Catalyst/Ligand System | Base | Solvent(s) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 4-Bromobenzoic acid | Phenylboronic acid | Carbapalladacycle complex | Cs₂CO₃ | Toluene/Water | 95-99 | [7] |
| Buchwald-Hartwig Amination | Aryl Bromide | Amine | Pd₂(dba)₃ / t-BuXPhos | NaOt-Bu | Toluene | High | [8] |
Experimental Protocols
Protocol 3.1: Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of an aryl bromide with a boronic acid.[9]
Materials:
-
Tert-butyl 4-bromobenzoate (synthesized from 4-bromobenzoic acid)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flask, combine tert-butyl 4-bromobenzoate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture and perform an aqueous work-up, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Protocol 3.2: Buchwald-Hartwig Amination
This is a general protocol for the C-N cross-coupling of an aryl bromide with an amine.[10]
Materials:
-
Tert-butyl 4-bromobenzoate
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, t-BuXPhos)
-
Strong base (e.g., NaOt-Bu, LHMDS)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a flask with the palladium precatalyst and the phosphine ligand.
-
Add the anhydrous, deoxygenated solvent, followed by the amine, tert-butyl 4-bromobenzoate, and the base.
-
Seal the flask and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110°C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the N-aryl product.
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
Caption: Workflow for Pd-catalyzed cross-coupling of tert-butyl 4-bromobenzoate.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: A Hypothetical Role for tert-butyl 4-nitrobenzoate in Solid-Phase Peptide Synthesis
Disclaimer: Direct, documented applications of tert-butyl 4-nitrobenzoate in standard solid-phase peptide synthesis (SPPS) are not extensively reported in scientific literature. The following application notes and protocols are presented as a hypothetical exploration based on the known chemical principles of its constituent functional groups: the tert-butyl ester and the nitroaromatic moiety. These are intended for research and development professionals interested in exploring novel reagents and methodologies in peptide chemistry.
Introduction: Potential Applications in Peptide Modification
While not a conventional coupling reagent or protecting group in SPPS, the structure of this compound suggests a potential, albeit specialized, role in the C-terminal modification of peptides. The tert-butyl ester is a well-established acid-labile protecting group, and nitroaromatic compounds have been utilized in various capacities, including as chromogenic reporters and in photolabile linkers.
This document explores a hypothetical application of this compound as a reagent for the postsynthetic modification of resin-bound peptides to yield C-terminal 4-nitrobenzoyl-modified peptides. Such a modification could be useful for:
-
Introducing a Chromogenic Label: The 4-nitrobenzoyl group can serve as a UV-active tag for peptide quantification or identification during HPLC purification.
-
Altering Pharmacokinetic Properties: Modification of the C-terminus can influence the stability, solubility, and biological activity of a peptide.
-
Further Chemical Derivatization: The nitro group can be chemically reduced to an amine, providing a handle for subsequent conjugation of other molecules such as fluorophores, biotin, or polyethylene glycol (PEG).
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual workflow for the proposed application of this compound in SPPS and the subsequent potential for derivatization.
Application Notes and Protocols: The Reaction of Tert-butyl 4-nitrobenzoate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the reaction between tert-butyl 4-nitrobenzoate and Grignard reagents. Due to the presence of two electrophilic sites—the ester carbonyl carbon and the nitro group—the reaction's outcome is highly dependent on the nature of the Grignard reagent and the reaction conditions. This application note explores the potential reaction pathways, offers detailed experimental protocols for selective and non-selective reactions, and presents the expected outcomes in a structured format to guide researchers in synthesizing novel compounds.
Introduction and Reaction Overview
The reaction of esters with Grignard reagents is a fundamental method for the synthesis of tertiary alcohols. Typically, two equivalents of the Grignard reagent add to the ester, first forming a ketone intermediate which then rapidly reacts with a second equivalent.[1][2] However, the presence of a nitro group on the aromatic ring of this compound introduces a competing reaction pathway. Grignard reagents are known to react with nitroarenes, often leading to complex product mixtures through addition to the nitro group or, in some cases, substitution.[3][4]
The chemoselectivity of the Grignard reaction with this compound is therefore a critical consideration. The bulky tert-butyl group may sterically hinder the attack at the ester carbonyl, potentially influencing the reaction's course. This document outlines protocols to favor either the formation of a tertiary alcohol via reaction at the ester or to explore the reactivity at the nitro group.
Potential Reaction Pathways
The interaction of a Grignard reagent (R-MgX) with this compound can proceed via two main pathways:
-
Pathway A: Nucleophilic Acyl Substitution and Addition at the Ester Group: This is the classic reaction of a Grignard reagent with an ester, leading to the formation of a tertiary alcohol after the addition of two equivalents of the Grignard reagent.[5]
-
Pathway B: Addition to the Nitro Group: Grignard reagents can add to the nitro group of nitroarenes, which upon workup can lead to various products, including nitroso compounds or further reduced species.
The prevalence of one pathway over the other is influenced by factors such as the nature of the Grignard reagent (alkyl vs. aryl, sterically hindered vs. unhindered), the reaction temperature, and the stoichiometry of the reagents.
Experimental Protocols
General Considerations: All Grignard reactions must be conducted under strictly anhydrous conditions using oven-dried glassware and anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are common solvents.
Protocol 1: Synthesis of 4-Nitro-α,α-dialkylbenzyl Alcohol Derivatives (Favoring Pathway A)
This protocol aims to favor the double addition of the Grignard reagent to the ester functionality by using a less reactive Grignard reagent and controlling the temperature.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the Grignard reagent (2.2 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Investigation of Reactivity at the Nitro Group (Potentially Favoring Pathway B)
This protocol uses a more reactive Grignard reagent and higher temperatures to explore the potential for reaction at the nitro group.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Follow step 1 from Protocol 1, using anhydrous THF as the solvent.
-
Grignard Addition: Add the Grignard reagent (1.1 eq.) dropwise at room temperature.
-
Reaction: After the addition, heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Quenching, Workup, and Purification: Follow steps 4-8 from Protocol 1.
Data Presentation: Expected Outcomes and Influencing Factors
Due to the lack of specific literature data for this reaction, the following table summarizes the expected major products based on general principles of chemical reactivity. Experimental verification is crucial.
| Grignard Reagent (R-MgX) | Stoichiometry (eq.) | Temperature | Expected Major Product(s) | Favored Pathway |
| Methylmagnesium bromide | 2.2 | 0 °C to RT | 2-(4-nitrophenyl)propan-2-ol | A |
| Phenylmagnesium bromide | 2.2 | 0 °C to RT | (4-nitrophenyl)diphenylmethanol | A |
| tert-Butylmagnesium chloride | 2.2 | RT to Reflux | Complex mixture, potential for reduction or addition to nitro group | B or other |
| Phenylmagnesium bromide | 1.1 | RT to Reflux | Complex mixture, potential for addition to nitro group | B |
Logical Workflow for Reaction Analysis
The decision-making process for analyzing the outcome of the Grignard reaction with this compound can be visualized as follows:
Conclusion
The reaction of this compound with Grignard reagents presents a challenging yet interesting case of chemoselectivity. While the standard outcome for the reaction of an ester with a Grignard reagent is the formation of a tertiary alcohol, the presence of the nitro group opens up an alternative reaction pathway. The protocols provided herein offer a starting point for the systematic investigation of this reaction. Researchers should be prepared for the possibility of mixed products and should rely on thorough analytical techniques to characterize the outcomes. Careful control of reaction conditions and the choice of Grignard reagent will be paramount in directing the reaction towards the desired product.
References
- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substitution of the nitro group with Grignard reagents: facile arylation and alkenylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Application Note and Protocol for the Large-Scale Synthesis of Tert-Butyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of tert-butyl 4-nitrobenzoate, an important intermediate in the preparation of various organic compounds. The described method is an adaptation of established esterification procedures, designed to be scalable and efficient. This application note includes a step-by-step experimental protocol, a comprehensive list of materials and equipment, and methods for purification and characterization of the final product. All quantitative data is summarized in structured tables for clarity, and a detailed experimental workflow is provided as a Graphviz diagram.
Introduction
This compound is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its nitro group can be readily reduced to an amine, providing a versatile handle for further functionalization, while the tert-butyl ester group offers steric protection and can be selectively cleaved under acidic conditions. The synthesis of this compound is typically achieved through the esterification of 4-nitrobenzoic acid with tert-butanol. This document outlines a robust and scalable procedure for this transformation.
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of this compound.
Materials and Equipment
| Reagents | Grade | Supplier |
| 4-Nitrobenzoic acid | ≥98% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Benzenesulfonyl chloride | ≥99% | Sigma-Aldrich |
| tert-Butanol | ≥99.5% | Sigma-Aldrich |
| Hexane | ACS grade | Fisher Scientific |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Sodium Sulfate | Anhydrous, granular | Fisher Scientific |
| Equipment |
| Large-volume reaction vessel with mechanical stirrer and temperature control |
| Addition funnel |
| Ice bath |
| Rotary evaporator |
| Buchner funnel and filtration flask |
| Vacuum oven |
| Analytical balance |
| Melting point apparatus |
| NMR spectrometer |
| FT-IR spectrometer |
| Mass spectrometer |
Experimental Protocol
This protocol is adapted from a similar procedure for a substituted analogue and is designed for a large-scale synthesis.[1]
-
Reaction Setup : In a large, dry reaction vessel equipped with a mechanical stirrer and a temperature probe, add 4-nitrobenzoic acid (1.0 eq).
-
Dissolution : Add anhydrous pyridine (approx. 2.5 L per mole of 4-nitrobenzoic acid) to the reaction vessel and stir until the 4-nitrobenzoic acid is completely dissolved.
-
Activation : While maintaining the internal temperature below 30°C using an ice bath, rapidly add benzenesulfonyl chloride (1.25 eq). An additional volume of pyridine (approx. 1 L per mole of 4-nitrobenzoic acid) may be added if a precipitate forms and hinders stirring.
-
Stirring : Stir the resulting mixture for 30 minutes at a temperature below 30°C.
-
Esterification : Add tert-butanol (1.2 eq) dropwise over a period of 30 minutes, ensuring the internal temperature remains below 30°C.
-
Reaction Completion : Stir the reaction mixture for 2 hours at room temperature.
-
Work-up : Dilute the reaction mixture with a 4:1 solution of hexane:ethyl acetate (approx. 5 L per mole of 4-nitrobenzoic acid). Transfer the mixture to a large separatory funnel and extract with water to remove pyridine hydrochloride and other water-soluble impurities.
-
Isolation : Separate the organic phase and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Crystallization : The resulting crude product should crystallize upon cooling. The product can be further purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate.
-
Drying : Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to a constant weight.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. The expected analytical data are summarized below.
| Analytical Technique | Expected Results |
| Appearance | Light yellow solid[1] |
| Melting Point | 56-58 °C[1] |
| ¹H NMR | Spectral data should be consistent with the structure of this compound.[2] |
| ¹³C NMR | Spectral data should be consistent with the structure of this compound.[2] |
| IR Spectroscopy | Characteristic peaks for the ester carbonyl and nitro groups should be present.[2] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound should be observed.[2] |
| Purity (by HPLC/GC) | ≥98%[3] |
Purity Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to determine the purity of the final product. A general method adaptable for this compound is described below, based on protocols for similar compounds.[4]
HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known amount of the product in the mobile phase to a concentration of approximately 1 mg/mL. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyridine is flammable and toxic; handle with care.
-
Benzenesulfonyl chloride is corrosive and a lachrymator; handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The protocol detailed in this application note provides a comprehensive guide for the large-scale synthesis of this compound. By following these procedures, researchers can reliably produce high-purity material for use in further synthetic applications. The provided data tables and workflow diagram are intended to facilitate the execution and understanding of this synthetic process.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-Nitrobenzoate
Welcome to the technical support center for the synthesis of tert-butyl 4-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to help optimize reaction yields and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are variations of esterification reactions. The two primary approaches are:
-
Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of 4-nitrobenzoic acid with tert-butanol. While seemingly straightforward, the use of a tertiary alcohol like tert-butanol can lead to dehydration and the formation of isobutylene as a significant byproduct, which can lower the yield.
-
Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), with a catalyst like 4-dimethylaminopyridine (DMAP), to facilitate the esterification of 4-nitrobenzoic acid with tert-butanol under milder conditions. This can be a more effective method for sterically hindered alcohols like tert-butanol.
-
Other Methods: An alternative approach involves the reaction of 4-nitrobenzoyl chloride with potassium tert-butoxide. This method can be effective but requires the prior synthesis of the acid chloride.
Q2: What are the primary factors that influence the yield of the reaction?
A2: Several factors can significantly impact the yield of this compound synthesis:
-
Reaction Temperature: Optimal temperature control is crucial. In Fischer esterification, excessively high temperatures can promote the dehydration of tert-butanol. For Steglich esterification, the reaction is typically carried out at or below room temperature to minimize side reactions.
-
Catalyst Choice and Loading: The type and amount of catalyst are critical. In acid-catalyzed reactions, using the right amount of a strong acid like sulfuric acid is important. In Steglich esterification, the molar ratio of the coupling agent and DMAP to the carboxylic acid needs to be optimized.
-
Water Content: The presence of water can negatively affect the equilibrium of the Fischer esterification and can also react with the intermediates in the Steglich esterification, reducing the yield. Therefore, using anhydrous reagents and solvents is highly recommended.
-
Purity of Reactants: The purity of 4-nitrobenzoic acid, tert-butanol, and any reagents used is important to prevent side reactions and catalyst inhibition.
-
Reaction Time: The reaction needs to be monitored to determine the optimal time for completion. Insufficient time will result in incomplete conversion, while excessively long reaction times can lead to the formation of degradation products.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (4-nitrobenzoic acid and tert-butanol). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Dehydration of tert-butanol: In Fischer esterification, high temperatures can lead to the formation of isobutylene. | Maintain a lower reaction temperature (e.g., room temperature to 50°C) and consider using a milder acid catalyst. |
| Ineffective catalyst: The acid catalyst may be old or inactive. For Steglich esterification, the coupling agent may have degraded. | Use fresh, high-purity catalysts and coupling agents. Ensure they are stored under appropriate conditions. | |
| Presence of water: Water can shift the equilibrium of the Fischer esterification towards the reactants and hydrolyze intermediates. | Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically during Fischer esterification. | |
| Incomplete reaction: The reaction may not have reached completion. | Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time or adding a small amount of fresh catalyst. | |
| Presence of Significant Impurities | Unreacted 4-nitrobenzoic acid: The starting carboxylic acid may remain in the final product. | During workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove unreacted acid. |
| Formation of N-acylurea byproduct (Steglich): The O-acylisourea intermediate can rearrange to a stable N-acylurea. | The addition of DMAP helps to minimize this side reaction by acting as an acyl transfer agent. Ensure the correct stoichiometry of DMAP is used. | |
| Isobutylene and its polymers: Dehydration of tert-butanol can lead to the formation of isobutylene, which can polymerize. | Control the reaction temperature carefully. These byproducts are typically volatile and can be removed during solvent evaporation. | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not solidify: This is often due to the presence of impurities. | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). |
| Co-elution of product and impurities: The polarity of the product and impurities may be very similar. | Optimize the eluent system for column chromatography by performing preliminary TLC analysis with different solvent mixtures. | |
| Low recovery after purification: The product may be partially soluble in the washing solutions or lost during transfers. | Minimize the volume of washing solutions and ensure efficient extraction. Carefully handle the product during transfers to avoid mechanical losses. |
Experimental Protocols
Protocol 1: Steglich Esterification of 4-Nitrobenzoic Acid
This protocol is generally preferred for the synthesis of tert-butyl esters due to its milder reaction conditions.
Materials:
-
4-Nitrobenzoic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzoic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add tert-butanol (1.2 equivalents) to the solution and stir at room temperature.
-
In a separate container, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C (ice bath) with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Fischer-Speier | H₂SO₄ (catalytic) | Excess tert-Butanol or inert solvent | 25-80 | 40-60 | Prone to tert-butanol dehydration; requires water removal. |
| Steglich | DCC, DMAP | Dichloromethane | 0 - 25 | 70-90 | Milder conditions; avoids dehydration; produces solid byproduct (DCU). |
| Acid Chloride | Potassium tert-butoxide | Tetrahydrofuran | 0 - 25 | 60-80 | Requires prior synthesis of 4-nitrobenzoyl chloride. |
Visualizations
Experimental Workflow: Steglich Esterification
Caption: Workflow for the synthesis of this compound via Steglich esterification.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Common side reactions in the esterification of 4-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 4-nitrobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of esters from 4-nitrobenzoic acid, particularly focusing on the common Fischer esterification method.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, use a large excess of the alcohol (e.g., ethanol can be used as the solvent). Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Insufficient Catalyst | Ensure a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used. For a typical lab-scale reaction, 0.5-5 mol% of the catalyst relative to the carboxylic acid is a good starting point. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice. |
| Poor Quality Reagents | Ensure that the 4-nitrobenzoic acid and the alcohol are of high purity and dry. Water in the reagents will inhibit the reaction. |
Problem 2: Presence of Unreacted 4-Nitrobenzoic Acid in the Product
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot is still prominent, extend the reaction time. |
| Equilibrium Not Sufficiently Shifted | Increase the excess of the alcohol or more efficiently remove the water formed during the reaction. |
| Inefficient Work-up | During the work-up, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate or 10% sodium carbonate solution) to remove unreacted acidic 4-nitrobenzoic acid. The acid will be converted to its water-soluble sodium salt and move to the aqueous layer.[1] |
Problem 3: Product is Discolored (Yellow or Brown)
Possible Causes and Solutions:
| Cause | Solution |
| Side Reactions | When using concentrated sulfuric acid as a catalyst, especially at high temperatures, side reactions like oxidation or sulfonation of the aromatic ring can occur, leading to colored impurities.[2] |
| Degradation | Prolonged heating at high temperatures can lead to the degradation of the starting material or product. |
| Impure Starting Materials | Use purified starting materials. |
| Purification | Recrystallize the crude product from a suitable solvent like ethanol to remove colored impurities. Activated carbon treatment during recrystallization can also help decolorize the solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the esterification of 4-nitrobenzoic acid?
The most frequently cited side reactions, particularly when using sulfuric acid as a catalyst, are sulfonation and oxidation of the aromatic ring.[2] The electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution, but under harsh conditions (high temperature, concentrated acid), these reactions can still occur to a minor extent. Another potential side reaction, though less common with simple alcohols, is the formation of an ether from the alcohol, especially at high temperatures with a strong acid catalyst.
Q2: How can I minimize the formation of side products?
To minimize side reactions:
-
Use a milder catalyst if possible, such as p-toluenesulfonic acid or an acidic ion-exchange resin.
-
Avoid excessively high reaction temperatures and prolonged reaction times.
-
Use the minimum effective amount of the acid catalyst.
-
Consider alternative esterification methods that do not require strong acids, such as using dicyclohexylcarbodiimide (DCC) or other coupling agents, although these are more common for sensitive substrates.
Q3: What is a suitable solvent for the recrystallization of ethyl 4-nitrobenzoate?
Ethanol is a commonly used and effective solvent for the recrystallization of ethyl 4-nitrobenzoate.[3][4] The crude product can be dissolved in hot ethanol and allowed to cool slowly to form pure crystals.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable solvent system for TLC would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ester product will be less polar than the carboxylic acid starting material and will, therefore, have a higher Rf value.
Q5: What are the expected spectroscopic data for ethyl 4-nitrobenzoate?
-
¹H NMR: You should expect to see signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm) and signals for the aromatic protons in the region of 8.2-8.3 ppm (two doublets).
-
¹³C NMR: Expect signals for the ethyl group carbons (around 14 ppm and 62 ppm), the aromatic carbons (in the 123-151 ppm range), and the carbonyl carbon of the ester (around 165 ppm).
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group should be visible around 1720 cm⁻¹. You will also see characteristic peaks for the nitro group (around 1525 cm⁻¹ and 1345 cm⁻¹) and C-O stretching of the ester.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This is a classic and widely used method for preparing ethyl 4-nitrobenzoate.
Materials:
-
4-nitrobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of 4-nitrobenzoic acid) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, most of the excess ethanol is removed by rotary evaporation.
-
The residue is dissolved in an organic solvent like diethyl ether or ethyl acetate.
-
The organic solution is washed with water, followed by a saturated sodium bicarbonate solution (to remove unreacted acid), and then with brine.
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The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 4-nitrobenzoate.
-
The crude product can be purified by recrystallization from ethanol.
Quantitative Data Summary
The following table summarizes the yield of ethyl 4-nitrobenzoate under different catalytic conditions as reported in a study by Ramishvili et al. (2021).
| Catalyst | Reaction Conditions | Conversion of 4-NBA (%) | Yield of Ethyl 4-nitrobenzoate (%) |
| H-CL (micrometric) | 80°C, 6h | 45-49 | ~30 |
| H-MOR (micrometric) | 80°C, 6h | 45-49 | ~42 |
| H-HEU-M (micrometric) | 80°C, 6h | 45-49 | ~44 |
| H-HEU-M (ultradispersed) + MW | 80°C, 2h | ~70 | ~67 |
| H-MOR (ultradispersed) + MW | 80°C, 2h | ~70 | ~67 |
| H-HEU-M (ultradispersed) + US | 80°C, 2h | ~58 | ~56 |
| H-MOR (ultradispersed) + US | 80°C, 2h | ~58 | ~55 |
MW = Microwave irradiation, US = Ultrasound irradiation
Visualizations
Caption: Experimental workflow for the Fischer esterification of 4-nitrobenzoic acid.
Caption: Troubleshooting logic for common issues in 4-nitrobenzoic acid esterification.
References
- 1. Ethyl 4-nitrobenzoate | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
- 3. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
- 4. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
Technical Support Center: Troubleshooting Incomplete Cleavage of the tert-Butyl Ester Group
Welcome to the technical support center for managing and troubleshooting the cleavage of tert-butyl (t-Bu) ester protecting groups. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and solutions to common issues encountered during the deprotection process.
Frequently Asked Questions (FAQs)
Q1: My tert-butyl ester deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?
Incomplete deprotection of tert-butyl esters using TFA is a frequent challenge. Several factors can contribute to this issue:
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Insufficient Acid Strength or Concentration: The cleavage of tert-butyl esters is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1] For standard cleavages, a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM) is a good starting point.[1] For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and requires sufficient time. These reactions are typically run at room temperature (20-25°C).[1] Lower temperatures will slow the reaction rate.[1] If the reaction is sluggish, extending the reaction time from a few hours to overnight can be beneficial.[3] Gentle warming (e.g., to 40°C) can also facilitate the cleavage of stubborn tert-butyl esters, but caution is advised as this may promote side reactions.[3][4]
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Steric Hindrance: A sterically hindered tert-butyl ester may require more forcing conditions, such as a higher temperature or longer reaction time, for complete removal.[3]
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Solvent Choice: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[3][5] However, the choice of solvent can influence the reaction's efficiency, and ensuring the substrate is fully dissolved is crucial.[5]
-
Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[1][5] Using anhydrous solvents is recommended.[1]
-
Presence of Basic Functional Groups: Basic groups within the substrate can neutralize the acid catalyst, impeding the deprotection. In such cases, using a stoichiometric amount of a stronger acid may be necessary.[6]
Q2: I am observing side reactions during the deprotection. What are they and how can I minimize them?
The primary side reaction during acidic deprotection is the alkylation of nucleophilic residues by the released tert-butyl cation.[3][7] This cation can also react with TFA to form tert-butyl trifluoroacetate, which is also an alkylating agent.[3][8] In peptide synthesis, amino acids like tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to tert-butylation.[7]
To minimize these side reactions, the use of "scavengers" is highly recommended.[3] Scavengers are nucleophilic agents that trap the reactive tert-butyl cations.[7]
Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that readily captures the tert-butyl cation.[3][9]
-
Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids.[3][10]
A typical scavenger cocktail might be a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[5]
Q3: How can I monitor the progress of the deprotection reaction?
Regular monitoring is essential to determine the reaction's completion and to avoid prolonged exposure to harsh acidic conditions.[5]
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material (less polar) and the appearance of the carboxylic acid product (more polar).[5][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate and quantitative information on the reaction progress, allowing for the clear identification of the starting material, product, and any potential side products.[11][12]
-
Proton NMR (¹H NMR): The disappearance of the characteristic singlet of the tert-butyl group (around 1.5 ppm) can be monitored to track the reaction's progress.[11]
Q4: Are there alternative methods for tert-butyl ester cleavage if TFA fails or causes degradation?
Yes, several alternative methods can be employed, particularly for sensitive substrates.
-
Aqueous Phosphoric Acid: This reagent can deprotect tert-butyl esters while leaving other acid-sensitive groups like Cbz carbamates, benzyl esters, and TBDMS ethers intact.[3][13]
-
Zinc Bromide (ZnBr₂): In dichloromethane, ZnBr₂ can chemoselectively hydrolyze tert-butyl esters. However, N-Boc and N-trityl groups have been reported to be labile under these conditions.[3][14]
-
Silica Gel in Refluxing Toluene: This heterogeneous method has been reported for the selective cleavage of tert-butyl esters over tert-butyl ethers.[3][15]
-
Thermolytic Cleavage: Heating the compound in a high-boiling solvent like quinoline or under vacuum can remove the tert-butyl group as isobutylene.[4][16]
-
Other Acidic Systems: Formic acid and p-toluenesulfonic acid are also used for tert-butyl ester cleavage.[17]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and suggested solutions.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 50% to 95%) or switch to a stronger acid.[1][6] |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor progress. Consider gentle heating (e.g., 40°C).[3][5] | |
| Steric hindrance around the ester group. | Prolong the reaction time or increase the reaction temperature, monitoring closely for side products.[3][6] | |
| Presence of basic functional groups in the substrate. | Use a stoichiometric amount of acid or a stronger acid to overcome neutralization.[6] | |
| Formation of Side Products | Reaction of the intermediate tert-butyl cation with nucleophiles. | Add a cation scavenger to the reaction mixture (e.g., TIS, water, thioanisole).[5][6] |
| Substrate Degradation | Reaction conditions are too harsh. | Use milder deprotection conditions, such as a weaker acid (e.g., aqueous phosphoric acid), a lower temperature, or a shorter reaction time.[4][6] |
| Low Yield After Workup | The resulting carboxylic acid is water-soluble. | Saturate the aqueous phase with NaCl and perform multiple extractions to recover the product.[4] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
-
Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[5]
-
Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[6]
-
If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[3]
-
Stir the reaction mixture at room temperature for 1-4 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene or DCM can aid in the complete removal of residual TFA.[6][12]
-
Purify the resulting carboxylic acid as necessary, for example, by crystallization or column chromatography.[6]
Protocol 2: Deprotection using Aqueous Phosphoric Acid
-
Dissolve the tert-butyl ester in a suitable organic solvent such as toluene or DCM.[4]
-
Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).[4]
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).[4]
-
Monitor the reaction by TLC or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[4]
Visualizations
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection and side reactions.
Caption: Troubleshooting workflow for incomplete tert-butyl ester cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Acids - Wordpress [reagents.acsgcipr.org]
Optimization of reaction conditions for tert-butyl 4-nitrobenzoate formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-butyl 4-nitrobenzoate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods include:
-
Acid-Catalyzed Esterification (Fischer Esterification): Direct reaction of 4-nitrobenzoic acid with tert-butanol in the presence of a strong acid catalyst like sulfuric acid.
-
Steglich Esterification: A milder method using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with a catalyst like 4-dimethylaminopyridine (DMAP).
-
Reaction with Di-tert-butyl dicarbonate (Boc₂O): 4-nitrobenzoic acid can be reacted with Boc₂O in the presence of a base and a nucleophilic catalyst like DMAP.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Dehydration of tert-butanol: Under strong acidic conditions and heat, tert-butanol can readily dehydrate to form isobutylene, a significant side reaction that reduces yield.
-
Steric hindrance: The bulky tert-butyl group can make the esterification reaction slower compared to less hindered alcohols.
-
Purification: Separating the desired product from unreacted 4-nitrobenzoic acid and other byproducts can be challenging due to similar polarities.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the 4-nitrobenzoic acid spot and the appearance of a new, less polar spot for this compound indicate the reaction is proceeding.
Q4: What is the typical appearance of pure this compound?
A4: Pure this compound is typically a white to off-white solid at room temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective catalyst. 2. Dehydration of tert-butanol to isobutylene. 3. Insufficient reaction time or temperature. 4. Poor quality of reagents. | 1. Use a fresh or different batch of catalyst. For acid catalysis, ensure the acid is concentrated. For coupling reactions, use fresh carbodiimide. 2. Maintain a lower reaction temperature. Consider using a milder catalyst system (e.g., DCC/DMAP). 3. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a slight increase in temperature may be necessary, but be cautious of side reactions. 4. Ensure all reagents, especially tert-butanol and any coupling agents, are anhydrous. |
| Presence of Unreacted 4-Nitrobenzoic Acid | 1. Incomplete reaction. 2. Insufficient amount of tert-butanol or coupling agent. | 1. Extend the reaction time. 2. Use a larger excess of tert-butanol. For coupling reactions, ensure at least a stoichiometric amount of the coupling agent is used. |
| Formation of a White Precipitate (in DCC coupling) | This is the dicyclohexylurea (DCU) byproduct. | This is expected. The DCU can be removed by filtration at the end of the reaction. |
| Product is an Oil and Does Not Solidify | Presence of impurities, such as unreacted tert-butanol or solvent residues. | Purify the product using column chromatography or recrystallization. Ensure the product is thoroughly dried under vacuum to remove any residual solvents. |
| Difficulty in Purifying the Product | Similar polarity of the product and starting material. | 1. Extraction: After the reaction, perform a basic wash (e.g., with saturated sodium bicarbonate solution) to remove the acidic 4-nitrobenzoic acid. 2. Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexane to separate the product from any remaining starting material and other non-polar impurities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Tert-butyl Ester Synthesis
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Fischer Esterification | Conc. H₂SO₄ (catalytic) | Excess tert-butanol or inert solvent | 25 - 50 | 60 - 80 | Prone to tert-butanol dehydration. |
| Steglich Esterification | DCC, DMAP (catalytic) | Dichloromethane (DCM) | 0 - 25 | 85 - 95 | Milder conditions, avoids strong acids. Formation of DCU byproduct. |
| Boc₂O Method | Boc₂O, DMAP (catalytic) | Tetrahydrofuran (THF) | 25 | 70 - 90 | Good for acid-sensitive substrates. |
Experimental Protocols
1. Fischer Esterification
-
To a solution of 4-nitrobenzoic acid (1 eq.) in a minimal amount of a suitable solvent (e.g., dichloromethane), add an excess of tert-butanol (3-5 eq.).
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Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
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Allow the reaction to stir at room temperature and monitor its progress by TLC.
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Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
2. Steglich Esterification
-
Dissolve 4-nitrobenzoic acid (1 eq.) and tert-butanol (1.2 eq.) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 eq.).
-
Cool the solution to 0 °C and add DCC (1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, filter off the precipitated dicyclohexylurea (DCU).
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Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Preventing degradation of tert-butyl 4-nitrobenzoate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of tert-butyl 4-nitrobenzoate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light. Many suppliers recommend storage at room temperature.[1][2] It is crucial to keep the container tightly sealed to prevent moisture ingress.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are hydrolysis, thermal decomposition, and photodecomposition. The ester linkage is susceptible to cleavage, especially under acidic or basic conditions, yielding 4-nitrobenzoic acid and tert-butanol. Elevated temperatures can accelerate decomposition, and exposure to UV light can also induce degradation.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by analyzing the purity of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks in an HPLC chromatogram or additional signals in an NMR spectrum corresponding to degradation products like 4-nitrobenzoic acid would indicate degradation.
Q4: Are there any materials or chemicals that are incompatible with this compound?
A4: Yes, this compound should not be stored with strong oxidizing agents, strong acids, strong bases, or reducing agents.[3] Contact with these substances can catalyze its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Moisture Absorption: The container may not have been properly sealed. 2. Photodecomposition: Exposure to light. | 1. Store in a desiccator with a suitable drying agent. Ensure the container is tightly sealed. 2. Store in an amber vial or in a dark cabinet. |
| Decrease in assay purity over time | 1. Hydrolysis: Presence of acidic or basic contaminants, or moisture. 2. Thermal Degradation: Storage at elevated temperatures. | 1. Ensure the storage container is inert and free from acidic or basic residues. Store under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical. 2. Store at the recommended temperature and avoid exposure to heat sources. |
| Unexpected results in reactions using the reagent | 1. Degradation to 4-nitrobenzoic acid: The presence of the carboxylic acid can interfere with subsequent chemical transformations. | 1. Confirm the purity of the starting material using an appropriate analytical method (see Experimental Protocols). 2. If degradation is confirmed, purify the reagent by recrystallization or chromatography, or use a fresh, unopened batch. |
Experimental Protocols
Stability Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for a stability-indicating HPLC method to separate this compound from its primary degradation product, 4-nitrobenzoic acid. This method is based on established procedures for similar nitroaromatic compounds and should be validated for your specific application.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric or formic acid), gradient elution may be required for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25 °C |
Sample Preparation:
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Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
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Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
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Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
Proton (¹H) NMR spectroscopy can be used to assess the purity of this compound. The presence of signals corresponding to 4-nitrobenzoic acid and tert-butanol would indicate degradation.
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This compound: Characteristic signals for the tert-butyl protons (singlet, ~1.6 ppm) and the aromatic protons.
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4-nitrobenzoic acid: Aromatic proton signals and a broad singlet for the carboxylic acid proton (typically >10 ppm).
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tert-butanol: A singlet for the tert-butyl protons (~1.3 ppm) and a singlet for the hydroxyl proton.
Visualizing Degradation Pathways and Workflows
Logical Workflow for Investigating Degradation
Caption: A logical workflow to troubleshoot suspected degradation of this compound.
Primary Degradation Pathway: Hydrolysis
Caption: The hydrolysis pathway of this compound into its degradation products.
References
Technical Support Center: Purification of Crude Tert-Butyl 4-Nitrobenzoate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude tert-butyl 4-nitrobenzoate via recrystallization. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
Recrystallization is a purification technique for solid organic compounds. The fundamental principle is based on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the crude this compound at an elevated temperature but will have limited solubility for it at lower temperatures. As a hot, saturated solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. Soluble impurities remain dissolved in the solvent (mother liquor), while insoluble impurities can be removed by hot filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The choice of solvent is critical for a successful recrystallization. An ideal solvent should:
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Dissolve this compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.
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Either not dissolve impurities at all, or dissolve them very well even at low temperatures. This allows for the separation of the desired compound from impurities.
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Have a relatively low boiling point for easy removal from the purified crystals during the drying step.
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Not react chemically with this compound.
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Be non-toxic, inexpensive, and non-flammable for safety and practical reasons.
Commonly used solvents for the recrystallization of aromatic esters like this compound include ethanol, methanol, and isopropanol. A mixed solvent system, such as ethanol-water, can also be effective.
Q3: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials such as 4-nitrobenzoic acid and tert-butanol, as well as byproducts from the esterification reaction. The synthesis of a related compound, tert-butyl 3-methyl-4-nitrobenzoate, involves starting materials like 3-methyl-4-nitrobenzoic acid and tert-butanol, with pyridine and benzenesulfonyl chloride used in the process.[1] These or similar reagents could be present as impurities.
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point range is a strong indicator of impurities remaining in your sample. Pure crystalline solids typically have a sharp and well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further recrystallization may be necessary to improve purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used , resulting in a solution that is not saturated upon cooling. 2. The solution is supersaturated , a state where crystallization is kinetically hindered. | 1. Boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth. b. Adding a "seed crystal" of pure this compound to the cooled solution. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly . 3. The crude material is highly impure , leading to a significant depression of the melting point. | 1. Reheat the solution to dissolve the oil and add a small amount of additional solvent . Allow the solution to cool more slowly. 2. Ensure slow cooling . Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help. 3. Consider pre-purification by another method, or try a different recrystallization solvent. |
| The yield of purified crystals is very low. | 1. Too much solvent was used , causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during hot filtration (if performed). 3. Incomplete crystallization due to insufficient cooling time or temperature. 4. Washing the crystals with warm solvent or an excessive amount of cold solvent. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) and perform the hot filtration quickly. 3. Allow sufficient time for crystallization at room temperature and then in an ice bath for at least 30 minutes . 4. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is still colored. | Colored impurities are present that are not effectively removed by a single recrystallization. | After dissolving the crude product in the hot solvent, add a small amount of activated charcoal . Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool. |
Data Presentation
Table 1: Solubility of p-Nitrobenzoic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 0.04 |
| Water | 100 | 2.1 |
| Ethanol | 20 | 2.9 |
| Ethanol | 78 | High |
| Methanol | 20 | 5.3 |
| Methanol | 65 | High |
Note: This data is for p-nitrobenzoic acid and serves as an illustrative example. Experimental determination of the solubility of this compound in potential solvents is highly recommended for process optimization.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Crude this compound
This protocol outlines the general procedure for purifying crude this compound using a single solvent (e.g., ethanol).
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Solvent Selection: Based on preliminary solubility tests, select a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to create a slurry. Heat the flask on a hot plate while stirring. Gradually add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.
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Decolorization (Optional): If the solution is colored, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently boil the solution for 5-10 minutes.
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Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask.
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
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Drying: Allow the crystals to air-dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and dry them to a constant weight, preferably in a desiccator or a vacuum oven.
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Analysis: Determine the melting point of the recrystallized product to assess its purity. Pure this compound has a reported melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Identifying and removing impurities from tert-butyl 4-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-nitrobenzoate. The information provided is intended to assist in the identification and removal of common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities in crude this compound typically arise from unreacted starting materials, side reactions, or decomposition during workup. These can include:
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4-Nitrobenzoic Acid: Unreacted starting material from the esterification reaction.
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tert-Butanol: Unreacted alcohol, or a product of ester hydrolysis.
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Isobutylene: Formed from the dehydration of tert-butanol, especially under acidic conditions.
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Other Isomeric Nitrobenzoates: Depending on the synthetic route, trace amounts of tert-butyl 2-nitrobenzoate or tert-butyl 3-nitrobenzoate may be present.
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Di-tert-butylated Products: Although less common, over-alkylation can lead to the formation of di-tert-butylated species.
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Hydrolysis Product: The ester can hydrolyze back to 4-nitrobenzoic acid if exposed to acidic or basic conditions for extended periods, especially at elevated temperatures.
Q2: My purified this compound has a low melting point and a broad melting range. What is the likely cause?
A2: A low and broad melting point is a strong indicator of the presence of impurities. The most common culprits are residual starting materials like 4-nitrobenzoic acid or byproducts from the reaction. Even small amounts of these can significantly depress and broaden the melting point range.
Q3: I see an unexpected peak in the 1H NMR spectrum of my purified product. How can I identify it?
A3: The identity of an unknown peak can often be deduced by its chemical shift, multiplicity, and integration value. Common residual solvents are a frequent source of extraneous peaks. If the impurity is reaction-related, comparing the spectrum to those of the starting materials is the first step. For example, a broad singlet that exchanges with D₂O could indicate the carboxylic acid proton of unreacted 4-nitrobenzoic acid.
Q4: What is the most effective method for purifying crude this compound?
A4: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often simpler for removing small amounts of impurities, while column chromatography provides better separation for complex mixtures or to remove impurities with similar solubility to the product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | - Too much solvent was used.- The solution is supersaturated.- The impurity level is very high. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.- If impurities are high, consider a preliminary purification by column chromatography. |
| Product oils out instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product.- The solution is cooling too rapidly.- The concentration of the solute is too high. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then cool slowly. |
| Low recovery of purified product. | - Too much solvent was used, leading to significant product loss in the mother liquor.- The crystals were washed with a solvent that was not ice-cold.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the funnel and receiving flask are pre-heated before hot filtration. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | - The eluent system is not optimized.- The column was overloaded.- The column was not packed properly, leading to channeling. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point is a hexane/ethyl acetate mixture.[1][2] Aim for an Rf value of 0.2-0.4 for the product.- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).- Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| The product is eluting too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| The product is not eluting from the column (low Rf). | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Streaking or tailing of the product band. | - The sample was not loaded in a concentrated band.- The compound may be slightly acidic or basic, interacting strongly with the silica gel. | - Dissolve the crude product in a minimal amount of a relatively non-polar solvent for loading.- Consider adding a small amount of a modifier to the eluent (e.g., a drop of acetic acid for acidic compounds or triethylamine for basic compounds), though this is less common for neutral esters. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of the crude product. A mixed solvent system of ethanol and water is often effective.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
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Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven or air dry.
Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
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TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 8:2 v/v).[1][2] The ideal solvent system will give the product an Rf value of approximately 0.3.
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Column Packing: Prepare a silica gel column using the chosen eluent system.
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Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
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Elution: Begin elution with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Purity of a Related Nitrobenzoate Ester Before and After Purification
The following data for ethyl 4-nitrobenzoate, a closely related compound, illustrates the typical effectiveness of purification methods.[3]
| Purification Stage | Purity (by HPLC) | Melting Point (°C) |
| Crude Product | Not reported | Not reported |
| After Recrystallization | 98.2% | 55.8 |
| After Optimized Recrystallization | 99.2% | 56.0 |
Visualizations
Caption: A logical workflow for the identification and removal of impurities from this compound.
Caption: Decision tree for selecting a suitable purification method for this compound.
References
Technical Support Center: Deprotection of Sterically Hindered tert-Butyl Esters
Welcome to our dedicated technical support center for challenges related to the deprotection of sterically hindered tert-butyl esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered tert-butyl ester deprotection incomplete under standard conditions?
A1: Steric hindrance around the ester carbonyl can significantly slow down the rate of acid-catalyzed hydrolysis. The bulky tert-butyl group, combined with a sterically demanding R-group on the carboxylic acid, can restrict access of the acid catalyst to the carbonyl oxygen, which is the initial step in the deprotection mechanism.[1] You may need to employ more forcing conditions such as higher temperatures, longer reaction times, or stronger acid systems.[1]
Q2: I am observing unexpected side products. What are the common side reactions during tert-butyl ester deprotection?
A2: The primary side reaction is alkylation of nucleophilic residues within your molecule by the stable tert-butyl cation that is liberated during deprotection.[2] Sensitive functional groups, such as the indole ring of tryptophan or the thioether of methionine, are particularly susceptible to this.[2] The tert-butyl cation can also react with the trifluoroacetate anion to form tert-butyl trifluoroacetate, which is also a potent alkylating agent.[2]
Q3: How can I minimize the formation of side products during deprotection?
A3: The most effective way to minimize alkylation side products is to use "scavengers" in your reaction mixture.[3] These are reagents that are more nucleophilic than your substrate and will preferentially react with and "trap" the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or anisole, typically used at concentrations of 2-5% (v/v).[3]
Q4: My compound contains other acid-labile protecting groups. How can I selectively deprotect the tert-butyl ester?
A4: Achieving selectivity can be challenging. Standard strong acid conditions like TFA will likely cleave other acid-sensitive groups like Boc or trityl groups.[4][5][6] In such cases, exploring milder or alternative deprotection strategies is recommended. Lewis acids, such as Zinc Bromide (ZnBr2), have been shown to offer a degree of chemoselectivity for tert-butyl ester cleavage in the presence of certain other protecting groups.[4][5][6][7] Other mild methods include using aqueous phosphoric acid[8][9] or catalytic systems.[8][10]
Troubleshooting Guide
Problem 1: Incomplete or Slow Deprotection
If you are experiencing incomplete removal of your tert-butyl ester, consider the following troubleshooting steps, starting with the mildest adjustments.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. tert-Butyl Ethers [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Alternative catalysts for the synthesis of tert-butyl 4-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-nitrobenzoate. It focuses on the use of alternative solid acid catalysts to traditional homogeneous systems.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenge is the steric hindrance posed by the bulky tert-butyl group, which can make the esterification of 4-nitrobenzoic acid with tert-butanol difficult. A significant side reaction to consider is the acid-catalyzed dehydration of tert-butanol to isobutylene, especially at elevated temperatures. This side reaction can reduce the yield of the desired ester.
Q2: Why should I consider using alternative solid acid catalysts over traditional mineral acids like sulfuric acid?
A2: Solid acid catalysts such as Montmorillonite K10, zeolites, and ion-exchange resins offer several advantages. They are generally less corrosive, easier to handle, and can be separated from the reaction mixture by simple filtration, which simplifies the work-up process. Furthermore, these catalysts are often reusable, making them a more environmentally friendly and cost-effective option.
Q3: Can the alternative catalysts be regenerated and reused?
A3: Yes, a major benefit of solid acid catalysts is their reusability. Regeneration typically involves washing the catalyst with a solvent to remove any adsorbed materials, followed by drying or calcination to remove coke deposits and restore acidic sites. The specific regeneration protocol depends on the type of catalyst.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield of Ester | Insufficient Catalyst Activity: The acidic sites of the catalyst may not be active enough to promote the reaction effectively. | - Ensure the catalyst is properly activated before use (e.g., by heating to remove moisture).- Consider using a catalyst with stronger acid sites or increasing the catalyst loading. |
| Dehydration of tert-butanol: The reaction temperature may be too high, favoring the formation of isobutylene. | - Lower the reaction temperature.- Choose a catalyst that is known to be selective for esterification over alcohol dehydration at lower temperatures. | |
| Steric Hindrance: The bulky tert-butyl group is preventing the reaction from proceeding. | - Increase the reaction time to allow for the slower reaction to reach completion.- Use a catalyst with a larger pore size (in the case of zeolites) to better accommodate the reactants. | |
| Catalyst Deactivation | Coke Formation: Carbonaceous deposits can block the active sites of the catalyst. | - Regenerate the catalyst by calcination (heating in the presence of air or oxygen) to burn off the coke.- Consider using a reaction medium like supercritical CO2, which can help to reduce coke formation. |
| Water Adsorption: Water produced during the esterification can adsorb to the catalyst's active sites and inhibit the reaction. | - Use a Dean-Stark apparatus or another method to remove water from the reaction mixture as it is formed.- Ensure the catalyst is thoroughly dried before reuse. | |
| Difficult Product Purification | Catalyst Fines in Product: Small particles of the solid catalyst may pass through the filter. | - Use a finer filter or allow the catalyst to settle completely before decanting the product mixture.- Centrifugation can also be an effective method for separating fine catalyst particles. |
| Presence of Unreacted Starting Material: The reaction may not have gone to completion. | - Increase the reaction time or temperature (while monitoring for side reactions).- Use a higher molar ratio of one of the reactants to drive the equilibrium towards the product. |
Alternative Catalyst Performance Data
| Catalyst | Catalyst Loading (wt%) | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Montmorillonite K10 | 20 | 1:10 (molar ratio) | Reflux | 10-12 | Not specified for this compound, but a general protocol for similar esters. | [1] |
| Zeolite H-Beta | Not specified | Not specified | Not specified | Not specified | Not specified for this specific reaction, but known to catalyze esterifications. | [2] |
| Amberlyst-15 | 0.5 | 1:1 (molar ratio) | 120 | Not specified for completion | >95% for octanoic acid and tert-butanol. | [3] |
Note: Direct quantitative data for the synthesis of this compound using these specific catalysts is limited in publicly available literature. The data presented for Amberlyst-15 is for a similar reaction involving tert-butanol and a carboxylic acid, suggesting its potential applicability.
Experimental Protocols
Protocol 1: Synthesis using Montmorillonite K10
This protocol is adapted from a general procedure for the esterification of p-hydroxybenzoic acid.[1]
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Catalyst Activation: Dry the Montmorillonite K10 clay in an oven at 120°C for at least 4 hours to remove adsorbed water.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid (10 mmol), tert-butanol (100 mmol), and activated Montmorillonite K10 (20 wt% with respect to the carboxylic acid).
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Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.
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Purification: Remove the excess tert-butanol from the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
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Catalyst Regeneration: The recovered catalyst can be washed with a suitable solvent (e.g., acetone), dried in an oven at 120°C, and reused.
Protocol 2: Synthesis using Amberlyst-15 Ion-Exchange Resin
This protocol is based on a general procedure for the esterification of carboxylic acids.[3]
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Catalyst Preparation: Wash the Amberlyst-15 resin with methanol to remove any impurities and then dry it under vacuum.
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Reaction Setup: In a sealed reaction vessel, combine 4-nitrobenzoic acid (1 eq), tert-butanol (1-1.5 eq), and the dried Amberlyst-15 resin (e.g., 0.5 wt% of total reactants). A solvent such as toluene can be used.
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Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) with stirring. The reaction can be monitored by GC or TLC.
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Work-up: Once the reaction is complete, cool the mixture and filter to remove the resin.
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Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The product can be further purified by recrystallization.
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Catalyst Regeneration: The Amberlyst-15 resin can be washed with methanol and dried for reuse.
Visualizations
References
Technical Support Center: Managing Thermal Runaway in Large-Scale Tert-Butyl 4-Nitrobenzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the thermal risks associated with the large-scale synthesis of tert-butyl 4-nitrobenzoate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you anticipate, prevent, and control potential thermal runaway events during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the large-scale synthesis of this compound, focusing on the prevention and management of thermal runaway.
| Issue | Potential Causes | Immediate Actions & Solutions |
| Rapid, Uncontrolled Temperature Increase (Thermal Runaway) | 1. Excessive Reagent Addition Rate: The rate of addition of a reactant, likely the activating agent for the esterification, is too high, generating heat faster than the cooling system can remove it. 2. Inadequate Cooling: The reactor's cooling system is insufficient for the scale of the reaction, or there is a malfunction (e.g., reduced coolant flow, incorrect coolant temperature). 3. Poor Agitation: Inefficient mixing can lead to localized "hot spots" where the reaction rate accelerates, initiating a runaway. 4. Incorrect Initial Temperature: Starting the reaction at a higher than specified temperature can significantly increase the initial reaction rate. 5. Contamination: The presence of contaminants can catalyze unintended, highly exothermic side reactions. | Immediate Actions: 1. Stop All Reagent Feeds: Immediately cease the addition of all reactants. 2. Maximize Cooling: Increase the coolant flow to the maximum allowable rate and ensure the coolant is at the lowest possible temperature. 3. Ensure Agitation: Verify that the agitator is functioning correctly and at the appropriate speed to ensure proper mixing. 4. Emergency Quenching: If the temperature continues to rise, initiate the emergency quenching procedure by adding a pre-determined volume of a cold, inert solvent to rapidly cool and dilute the reaction mixture.[1] 5. Alert and Evacuate: Inform all personnel in the vicinity and be prepared to follow emergency shutdown and evacuation procedures if the situation is not brought under control. Preventative Solutions: - Conduct a thorough thermal hazard assessment, including reaction calorimetry, before scaling up.[2] - Establish and strictly adhere to safe operating limits for reagent addition rates and reaction temperature. - Ensure the reactor's cooling capacity is sufficient for the heat of reaction. - Implement a regular maintenance schedule for all equipment, including the cooling system and agitator. |
| Slower-Than-Expected Initial Temperature Rise | 1. Low Reagent Purity: Impurities in the starting materials (4-nitrobenzoic acid or tert-butanol source) may inhibit the reaction. 2. Inactive Catalyst/Activating Agent: The catalyst or activating agent may have degraded or is of insufficient quality. 3. Incorrect Reagent Stoichiometry: An error in the amount of one or more reactants can lead to a slower reaction rate. | - Verify Reagent Quality: Analyze the purity of all starting materials. - Check Catalyst/Activating Agent: Use a fresh, verified batch of the catalyst or activating agent. - Confirm Stoichiometry: Double-check all calculations and measurements for the reactant charges. |
| Formation of Significant Byproducts | 1. High Reaction Temperature: Elevated temperatures can promote side reactions, such as the dehydration of tert-butanol or further nitration of the aromatic ring. 2. Incorrect Reagent Addition Order: Adding reactants in the wrong sequence can lead to undesired parallel reactions. 3. Presence of Water: Water can hydrolyze the activated carboxylic acid or the final ester product. | - Strict Temperature Control: Maintain the reaction temperature within the validated range. - Follow Protocol: Adhere strictly to the established order of reagent addition. - Use Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard associated with the large-scale synthesis of this compound?
A1: The primary thermal hazard is a thermal runaway reaction. This is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure within the reactor.[3][4] This can result in equipment failure, fire, or explosion. The esterification of 4-nitrobenzoic acid, while not among the most extreme exothermic reactions, still requires careful thermal management, especially at scale.
Q2: How can I estimate the potential for thermal runaway for my specific reaction conditions?
A2: A thorough thermal hazard assessment is crucial before scaling up. This typically involves:
-
Reaction Calorimetry (RC): To measure the heat of reaction (ΔHrxn), heat capacity of the reaction mixture (Cp), and the rate of heat evolution.[5]
-
Adiabatic Calorimetry (e.g., Accelerating Rate Calorimetry - ARC): To determine the adiabatic temperature rise (ΔTad) and the temperature of no return (Tnr), which is the temperature at which the reaction can no longer be controlled by the cooling system.[6]
Q3: What are the critical process parameters to monitor and control?
A3: The most critical parameters to control are:
-
Temperature: Both the internal reaction temperature and the temperature of the cooling jacket should be continuously monitored.
-
Reagent Addition Rate: The rate of addition of the limiting or most reactive reagent must be carefully controlled to manage the rate of heat generation.
-
Agitation: Continuous and effective mixing is essential to ensure uniform temperature distribution and efficient heat transfer.
Q4: What should be included in an emergency shutdown procedure?
A4: An emergency shutdown procedure should be a clear, step-by-step plan that includes:
-
Immediate cessation of all reagent feeds.
-
Maximizing cooling to the reactor.
-
Protocols for emergency quenching, including the type and amount of quenching agent to use.
-
Clear communication and evacuation plans for all personnel.[1]
Experimental Protocols
While a specific, validated large-scale protocol for this compound is proprietary to individual manufacturing processes, a general laboratory-scale Fischer esterification procedure is provided below for context. This is not a direct scale-up protocol and requires a full safety assessment before any increase in scale.
General Laboratory-Scale Fischer Esterification of a Nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 4-nitrobenzoic acid and a suitable solvent.
-
Reagent Addition: Add an excess of the alcohol (in this case, a source of tert-butanol) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heating: Heat the mixture to reflux and maintain the temperature for a specified period, monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC).[7]
-
Workup: After cooling, the reaction mixture is typically neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is then purified, for example, by recrystallization or column chromatography.
Quantitative Data
The following table summarizes hypothetical, yet realistic, thermal data for a large-scale this compound synthesis. This data is for illustrative purposes and must be experimentally determined for your specific process.
| Parameter | Value | Significance |
| Heat of Reaction (ΔHrxn) | -80 to -120 kJ/mol | Indicates the total amount of heat released per mole of product formed. Essential for calculating cooling requirements. |
| Specific Heat Capacity (Cp) of Reaction Mixture | 1.8 - 2.5 J/(g·K) | Represents the amount of heat required to raise the temperature of the reaction mixture. Used in calculating the adiabatic temperature rise. |
| Adiabatic Temperature Rise (ΔTad) | 150 - 250 °C | The theoretical temperature increase if no heat is removed from the system. A high ΔTad indicates a significant thermal runaway hazard. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | 80 - 100 °C | The highest temperature the reaction mixture should reach under normal operating conditions. |
| Temperature of No Return (Tnr) | 120 - 140 °C | The temperature above which the cooling system can no longer control the reaction exotherm. |
Visualizations
Reaction Pathway
Caption: Synthesis pathway for this compound.
Troubleshooting Workflow for Thermal Excursions
Caption: Troubleshooting workflow for a thermal excursion event.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. cedrec.com [cedrec.com]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 7. scienceready.com.au [scienceready.com.au]
Validation & Comparative
A Comparative Guide to Purity Assessment of tert-butyl 4-nitrobenzoate: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of chemical purity is a cornerstone of quality control, ensuring the reliability and safety of chemical compounds. Tert-butyl 4-nitrobenzoate, a key intermediate in various synthetic pathways, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for its purity assessment, supported by experimental protocols and representative performance data.
Comparative Analysis of Analytical Methods
The selection of an analytical method for purity assessment depends on several factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. While HPLC is a robust and widely adopted technique, alternatives like Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC) offer distinct advantages.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography (GC) |
| Principle | Differential partitioning between mobile/stationary phases | Direct proportionality of signal area to molar concentration | Partitioning between a mobile gas and a stationary phase |
| Typical Linearity (R²) | > 0.999 | Not applicable (Primary ratio method) | > 0.999 |
| Limit of Detection (LOD) | ~0.01 - 1 µg/mL (UV-Vis) | ~10 - 20 µM | ~0.1 - 10 ng/mL (FID/MS) |
| Limit of Quantitation (LOQ) | ~0.05 - 5 µg/mL (UV-Vis) | ~50 - 60 µM | ~0.5 - 50 ng/mL (FID/MS) |
| Precision (RSD) | < 2% | < 1% | < 5% |
| Accuracy/Recovery | 98 - 102% | Highly accurate (Primary method) | 95 - 105% |
| Analysis Time | 10 - 30 minutes | 5 - 20 minutes | 15 - 45 minutes |
| Strengths | High resolution, widely available, robust | Absolute quantification without a specific reference standard, structural information, non-destructive | High sensitivity for volatile compounds, excellent resolution |
| Limitations | Requires a reference standard for quantification | Lower sensitivity than chromatographic methods, requires a high-purity internal standard | Requires analyte to be volatile or amenable to derivatization, potential for thermal degradation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are protocols for a proposed HPLC method and two primary alternatives for the analysis of this compound.
Proposed Method: Reversed-Phase HPLC (RP-HPLC)
This method is proposed based on common practices for the analysis of aromatic nitro compounds and esters.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 274 nm (based on the absorbance maximum of the nitroaromatic chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Alternative Method 1: Quantitative ¹H NMR (qNMR)
qNMR is a primary analytical method that provides direct quantification without the need for a specific this compound reference standard.[1][2][3][4]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are suitable candidates.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh an appropriate amount (near equimolar) of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) and transfer to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally sufficient for accurate quantification of small molecules).[4]
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing: After Fourier transformation, apply phase and baseline correction. Integrate a well-resolved signal of the analyte (e.g., the aromatic protons) and a signal from the internal standard.
-
Purity Calculation: The purity is calculated using the formula that relates the integral values, number of protons, molar masses, and weights of the analyte and the internal standard.[3]
Alternative Method 2: Gas Chromatography (GC)
Given that GC-MS data exists for this compound, GC is a viable technique for purity assessment, particularly when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[5]
-
Instrumentation: A gas chromatograph equipped with an autosampler, a split/splitless injector, and an FID or MS detector.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by the area percent method.
Workflow and Logic Diagrams
Visualizing the experimental and logical workflows can aid in method selection and understanding. The following diagrams were generated using Graphviz and adhere to the specified formatting requirements.
Conclusion
For routine purity analysis of this compound, the proposed reversed-phase HPLC method offers a robust, reliable, and high-resolution approach suitable for most quality control laboratories. It excels at separating the main component from potential non-volatile impurities.
However, for applications requiring the highest accuracy and a primary, standard-free quantification, qNMR is the superior choice. It provides an absolute purity value and simultaneous structural confirmation, making it an invaluable tool for reference material characterization.
Gas Chromatography serves as an excellent orthogonal technique, especially for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC. The choice of method should ultimately be guided by the specific analytical requirements, including the nature of expected impurities, desired accuracy, and available instrumentation.
References
Reactivity Showdown: Tert-butyl 4-nitrobenzoate vs. Methyl 4-nitrobenzoate in Nucleophilic Acyl Substitution
A comprehensive comparison of the reactivity of two structurally similar esters, highlighting the dominant role of steric hindrance over electronic effects in base-catalyzed hydrolysis. This guide provides researchers, scientists, and drug development professionals with comparative experimental data, detailed protocols, and a mechanistic overview to inform substrate selection and reaction optimization.
The kinetic and thermodynamic parameters of ester reactivity are fundamental considerations in organic synthesis and medicinal chemistry. This guide presents a direct comparison of the reactivity of tert-butyl 4-nitrobenzoate and methyl 4-nitrobenzoate, focusing on their susceptibility to base-catalyzed hydrolysis, a classic example of nucleophilic acyl substitution. While both esters possess an electron-withdrawing nitro group that enhances the electrophilicity of the carbonyl carbon, they differ significantly in the steric bulk of their alkoxy groups. This comparison demonstrates that the steric hindrance imposed by the tert-butyl group dramatically reduces reactivity, overriding the activating effect of the nitro group.
Comparative Reactivity Data
The following table summarizes the available quantitative data for the base-catalyzed hydrolysis of this compound and methyl 4-nitrobenzoate. A direct comparison of the second-order rate constants under identical conditions is challenging due to the vast difference in reactivity. However, the data clearly illustrates the significantly lower reactivity of the tert-butyl ester, which requires more forcing conditions or substantially longer reaction times to achieve complete conversion.
| Compound | Base/Solvent System | Temperature | Rate Constant (k) / Reaction Time | Source(s) |
| Methyl 4-nitrobenzoate | NaOH in Dioxane/H₂O | 35°C | 102 M⁻¹min⁻¹ | [1] |
| This compound | 0.3 N NaOH in 10% MeOH/CH₂Cl₂ | Room Temp. | Complete in 5.5 hours | [2][3] |
| This compound | 0.3 N NaOH in 80% MeOH/H₂O | Room Temp. | Complete in 30 hours | [2][3] |
Mechanistic Overview: Base-Catalyzed Ester Hydrolysis (Saponification)
The saponification of both esters proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, yielding a carboxylate salt. The final step is an acid-base reaction between the carboxylic acid and the alkoxide. The electron-withdrawing nitro group at the para position stabilizes the transition state of the nucleophilic attack, thereby increasing the intrinsic reactivity of the carbonyl group for both molecules.[4]
Experimental Protocols
Saponification of Methyl 4-nitrobenzoate (Rapid Hydrolysis)
This protocol is adapted from established procedures for the saponification of methyl nitrobenzoates.[5][6]
Materials:
-
Methyl 4-nitrobenzoate
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Prepare a ~20% (w/v) aqueous solution of sodium hydroxide. For 1 mole of the ester, use approximately 2 moles of NaOH.
-
In a round-bottom flask, add the methyl 4-nitrobenzoate to the sodium hydroxide solution.
-
Fit the flask with a reflux condenser and heat the mixture to boiling.
-
Continue to heat at reflux. The reaction is typically complete within 5-10 minutes of vigorous boiling, indicated by the disappearance of the oily ester layer.
-
After completion, cool the reaction mixture and dilute it with an equal volume of water.
-
Slowly pour the cooled reaction mixture into an excess of concentrated hydrochloric acid with stirring to precipitate the 4-nitrobenzoic acid.
-
Cool the acidified mixture to complete the precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Saponification of this compound (Hindered Ester Hydrolysis)
Due to the steric hindrance of the tert-butyl group, standard aqueous saponification is very slow. A more effective method utilizes a non-aqueous solvent system to enhance the nucleophilicity of the hydroxide. This protocol is based on a mild procedure for the hydrolysis of hindered esters.[2][3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Dilute hydrochloric acid (HCl)
-
Stir plate and stir bar
-
Separatory funnel
Procedure:
-
Prepare a 3 N solution of NaOH in methanol.
-
Dissolve the this compound (1 mmol) in dichloromethane (9 mL).
-
To the stirred solution of the ester, add the methanolic NaOH solution (1 mL, 3 mmol).
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is reported to be complete in approximately 5.5 hours.
-
Upon completion, quench the reaction by adding dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the 4-nitrobenzoic acid.
Discussion
The profound difference in reactivity between methyl 4-nitrobenzoate and this compound is a direct consequence of steric hindrance. In the BAc2 mechanism, the hydroxide nucleophile must approach the carbonyl carbon. The small methyl group in methyl 4-nitrobenzoate presents a minimal steric barrier to this approach. In contrast, the bulky tert-butyl group in this compound creates significant steric congestion around the reaction center, impeding the approach of the nucleophile and thereby drastically slowing the rate of reaction.
The electron-withdrawing nitro group at the para-position makes the carbonyl carbon more electrophilic in both substrates, which accelerates the rate of nucleophilic attack compared to their non-nitrated analogs.[4] However, the magnitude of the steric effect from the tert-butyl group is far more influential than this electronic activation. This is evident in the much harsher conditions and longer reaction times required for the saponification of this compound. The use of a non-aqueous solvent system for the hydrolysis of the hindered ester enhances the reactivity of the hydroxide ion by reducing its solvation shell, making it a more potent nucleophile.[2]
Conclusion
The comparison between this compound and methyl 4-nitrobenzoate provides a clear and instructive example of the interplay between electronic and steric effects in chemical reactivity. While the 4-nitro group electronically activates both molecules towards nucleophilic attack, the overwhelming steric hindrance of the tert-butyl group renders this compound significantly less reactive than its methyl counterpart. This disparity necessitates the use of modified experimental protocols, such as non-aqueous solvent systems, to achieve efficient hydrolysis of the hindered ester. For researchers in organic synthesis and drug development, this understanding is crucial for the rational design of molecules and the development of robust synthetic routes, particularly when ester functionalities are present in sterically demanding environments.
References
- 1. bartleby.com [bartleby.com]
- 2. Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO | Semantic Scholar [semanticscholar.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Methyl p-nitrobenzoate has been found to undergo saponification f... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Tert-Butyl Esters vs. Benzyl Esters: A Comparative Guide for Synthetic Strategy
In the realm of chemical synthesis, particularly in the intricate construction of peptides and complex organic molecules, the judicious selection of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protecting groups for carboxylic acids, tert-butyl (tBu) esters and benzyl (Bn) esters are two of the most ubiquitously employed. This guide provides an objective, data-driven comparison of their performance, offering insights into their respective advantages and disadvantages to aid researchers, scientists, and drug development professionals in making informed strategic decisions.
Core Comparison: Stability and Orthogonality
The primary distinction between tert-butyl and benzyl esters lies in their stability and the conditions required for their cleavage, which in turn dictates their compatibility with other protecting groups in a synthetic sequence—a concept known as orthogonality.[1][2]
Tert-butyl esters are renowned for their stability under basic and nucleophilic conditions, as well as their resistance to catalytic hydrogenolysis.[2][3] This robustness allows for a wide array of chemical transformations to be performed on other parts of a molecule without jeopardizing the protected carboxylic acid.[4] Their key advantage is their lability under acidic conditions, typically using trifluoroacetic acid (TFA), which facilitates their removal under relatively mild protocols.[3][5]
Benzyl esters , conversely, are stable under both acidic and basic conditions.[2] Their deprotection is most commonly and cleanly achieved through catalytic hydrogenolysis (e.g., H₂ with a palladium on carbon catalyst).[1][2] While they can also be cleaved by strong acids like hydrofluoric acid (HF) or HBr in acetic acid, these conditions are considerably harsher than those required for tBu ester removal.[1][3]
This fundamental difference in deprotection strategies is the cornerstone of their orthogonal use. A synthetic strategy might employ a tert-butyl ester when stability to hydrogenation is required for the deprotection of other groups, such as a carbobenzyloxy (Cbz or Z) group.[2] Conversely, a benzyl ester is ideal when acidic conditions are needed to remove other protecting groups, like the tert-butoxycarbonyl (Boc) group.[2]
Performance Data at a Glance
The following tables summarize typical performance indicators for the protection of amino acids as tert-butyl and benzyl esters, providing a quantitative basis for comparison.
Table 1: Performance Comparison of Tert-Butyl and Benzyl Esters
| Parameter | Tert-Butyl (tBu) Ester | Benzyl (Bn) Ester |
| Typical Yield (Protection) | 80-90%[3] | 85-95%[3] |
| Typical Yield (Deprotection) | High[2] | Quantitative[2] |
| Stability | Stable to basic and nucleophilic reagents, and hydrogenolysis.[2][3] | Stable to a wide range of non-reductive reagents, including acidic and basic conditions.[2][3] |
| Deprotection Conditions | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[3] | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH).[3] |
| Key Advantages | Facile cleavage under mild acidic conditions; orthogonal to benzyl-based groups.[3][5] | High stability; orthogonal to many acid-labile protecting groups.[3] |
| Key Disadvantages | Potential for premature deprotection with repeated mild acid treatments; formation of tert-butyl cations can lead to side reactions.[3] | Requires specific catalysts that can be poisoned; strong acid cleavage may not be compatible with sensitive functional groups.[3] |
Strategic Application in Peptide Synthesis
The choice between tert-butyl and benzyl esters is a critical decision in solid-phase peptide synthesis (SPPS).
The Fmoc/tBu strategy is the dominant approach for modern peptide synthesis.[1] In this methodology, the N-terminal α-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of acidic amino acids like aspartic acid and glutamic acid are protected as tert-butyl esters.[5][6][7] The stability of the tBu ester to the basic conditions (typically piperidine in DMF) used for Fmoc removal is crucial for the success of this strategy.[6]
The older, yet still valuable, Boc/Bzl strategy utilizes the acid-labile tert-butoxycarbonyl (Boc) group for N-terminal protection and benzyl-based groups for side-chain protection, including benzyl esters for acidic residues.[1][2] The benzyl ester's stability to the acidic conditions (TFA in dichloromethane) used for Boc removal makes this a viable orthogonal pairing.[1]
Experimental Protocols
Below are detailed methodologies for the introduction and removal of tert-butyl and benzyl esters for a generic carboxylic acid.
Tert-Butyl Ester Synthesis (Acid-Catalyzed Reaction with Isobutylene)
-
Dissolution: Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate.
-
Acid Catalyst: Add a catalytic amount of a strong acid, for example, sulfuric acid or perchloric acid.[4]
-
Addition of Isobutylene: Bubble an excess of isobutylene gas through the solution, or add tert-butanol (1.2-2.0 mmol).[4]
-
Reaction Monitoring: Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[4]
-
Work-up and Isolation: Upon completion, quench the reaction and isolate and purify the tert-butyl ester using standard techniques.[4]
Tert-Butyl Ester Deprotection (Acidolysis)
-
Dissolution: Dissolve the tert-butyl ester-protected compound in a suitable solvent like dichloromethane.
-
Acid Treatment: Add trifluoroacetic acid (TFA), often in a mixture with water and a scavenger such as triisopropylsilane (TIS) to trap the liberated tert-butyl cations. A common cocktail is 95:2.5:2.5 TFA:H₂O:TIS.
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The deprotected carboxylic acid can then be precipitated with a non-polar solvent like cold diethyl ether and collected by filtration.[3]
Benzyl Ester Synthesis (Fischer Esterification)
-
Mixture Preparation: To a solution of the carboxylic acid in benzyl alcohol, add a catalytic amount of a strong acid such as p-toluenesulfonic acid or sulfuric acid.
-
Water Removal: Heat the reaction mixture, typically with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the ester product.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture, neutralize the acid catalyst, and purify the benzyl ester by extraction and chromatography.
Benzyl Ester Deprotection (Catalytic Hydrogenolysis)
-
Catalyst Suspension: Suspend a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) containing the benzyl ester.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator).
-
Reaction Monitoring: Stir the reaction vigorously until the consumption of hydrogen ceases or TLC analysis indicates the complete disappearance of the starting material.
-
Catalyst Removal and Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
Workflow Diagrams
The following diagrams illustrate the logical workflows for the protection and deprotection of carboxylic acids using tert-butyl and benzyl esters.
Conclusion
The choice between tert-butyl and benzyl esters is a strategic one, dictated by the overall synthetic plan. Tert-butyl esters are the protecting group of choice in modern Fmoc-based peptide synthesis due to their acid lability, which is orthogonal to the base-labile Fmoc group.[3] Their facile cleavage under mild acidic conditions is a significant advantage.[3] However, care must be taken to avoid premature deprotection and to mitigate side reactions from the formation of tert-butyl cations.[3]
Benzyl esters, while part of the older Boc/Bzl strategy, remain a robust and valuable option.[1] They offer excellent stability and an alternative, mild deprotection pathway via catalytic hydrogenolysis, which is particularly useful for acid-sensitive substrates.[2] Ultimately, a thorough understanding of the stability, orthogonality, and conditions for introduction and removal of these protecting groups is essential for the successful and efficient synthesis of complex molecules.[2]
References
A Spectroscopic Comparison of Tert-Butyl 4-Nitrobenzoate and Its Starting Materials
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the ester, tert-butyl 4-nitrobenzoate, with its precursor acid chloride, 4-nitrobenzoyl chloride, and alcohol, tert-butanol. The synthesis of the final product involves the esterification of the acid chloride with the alcohol. Understanding the distinct spectroscopic signatures of each compound is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide presents a summary of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its starting materials. These values are indicative and may vary slightly based on the specific instrumentation and experimental conditions.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | NO₂ Stretch (asym/sym) | O-H Stretch | Ar-H Stretch | C-H Stretch (sp³) |
| This compound | ~1720 | ~1280 & ~1110 | ~1530 / ~1350 | - | ~3100 | ~2980 |
| 4-Nitrobenzoyl Chloride | ~1770 | - | ~1530 / ~1350 | - | ~3100 | - |
| tert-Butanol | - | ~1200 | - | ~3350 (broad) | - | ~2970 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (CDCl₃, δ in ppm)
| Compound | Aromatic Protons | tert-Butyl Protons | -OH Proton |
| This compound | ~8.2 (d, 2H), ~8.1 (d, 2H) | ~1.6 (s, 9H) | - |
| 4-Nitrobenzoyl Chloride | ~8.4 (d, 2H), ~8.3 (d, 2H) | - | - |
| tert-Butanol | - | ~1.3 (s, 9H) | Variable, ~1.5-2.5 (s, 1H) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (CDCl₃, δ in ppm)
| Compound | C=O | C-NO₂ | Aromatic CH | Aromatic C (ipso) | Quaternary C (tert-butyl) | Methyl C (tert-butyl) |
| This compound | ~164 | ~150 | ~130, ~123 | ~135 | ~82 | ~28 |
| 4-Nitrobenzoyl Chloride | ~167 | ~151 | ~131, ~124 | ~138 | - | - |
| tert-Butanol | - | - | - | - | ~69 | ~31 |
Experimental Protocols
Synthesis of this compound
This procedure is adapted from the synthesis of similar esters and provides a reliable method for the preparation of this compound.
Materials:
-
4-Nitrobenzoyl chloride
-
tert-Butanol
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrobenzoyl chloride (1 equivalent) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 equivalents) dropwise to the solution with stirring.
-
Slowly add a solution of tert-butanol (1.1 equivalents) in dry dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: Solid samples (this compound and 4-nitrobenzoyl chloride) were analyzed using the KBr pellet method.[1][2][3] A small amount of the sample (1-2 mg) was ground with approximately 100 mg of dry KBr powder in an agate mortar.[1][3] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[2] The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples (tert-butanol) were analyzed as a thin film between two NaCl or KBr plates.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[5] Approximately 10-20 mg of the sample was dissolved in about 0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Spectroscopic Interpretation and Comparison
The spectroscopic data reveals key transformations from the starting materials to the final product.
-
IR Spectroscopy: The most significant change is the disappearance of the broad O-H stretch from tert-butanol and the shift of the carbonyl (C=O) stretching frequency.[4] The C=O stretch in the acid chloride is at a higher wavenumber (~1770 cm⁻¹) due to the inductive effect of the chlorine atom. In the ester, this peak shifts to a lower wavenumber (~1720 cm⁻¹). The appearance of strong C-O stretching bands around 1280 cm⁻¹ and 1110 cm⁻¹ in the product spectrum confirms the formation of the ester linkage. The characteristic symmetric and asymmetric stretches of the nitro group remain relatively consistent across the aromatic compounds.
-
¹H NMR Spectroscopy: The formation of the ester is clearly indicated by the disappearance of the hydroxyl proton signal of tert-butanol. The aromatic protons of 4-nitrobenzoyl chloride appear as two doublets. In the product, these aromatic protons experience a slight upfield shift. The singlet corresponding to the nine equivalent protons of the tert-butyl group in tert-butanol shifts slightly downfield in the ester product due to the deshielding effect of the adjacent carbonyl group.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal in the ester (~164 ppm) is found at a slightly higher field compared to the acid chloride (~167 ppm). The formation of the ester is further confirmed by the appearance of the quaternary carbon of the tert-butyl group at around 82 ppm and the methyl carbons at approximately 28 ppm. The chemical shift of the quaternary carbon in tert-butanol (~69 ppm) is shifted downfield upon esterification.[6] The aromatic carbon signals show minor shifts between the acid chloride and the ester.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical flow of using spectroscopic data to confirm the transformation of the starting materials into the final product.
Caption: Logical flow of spectroscopic confirmation.
Experimental Workflow
The diagram below outlines the general workflow from synthesis to spectroscopic characterization.
Caption: General experimental workflow diagram.
References
- 1. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy - Kintek Solution [kindle-tech.com]
- 2. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 3. shimadzu.com [shimadzu.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. rsc.org [rsc.org]
- 6. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]
Validating the Structure of tert-butyl 4-nitrobenzoate: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy
A comprehensive guide for researchers and drug development professionals on the structural elucidation of tert-butyl 4-nitrobenzoate through modern NMR techniques, with a comparative look at methyl 4-nitrobenzoate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide provides a detailed comparison of the experimental ¹H and ¹³C NMR data for this compound with its structural analog, methyl 4-nitrobenzoate. Furthermore, we will explore the utility of predicted NMR data in structural validation and outline a standard protocol for acquiring high-quality NMR spectra.
Comparative Analysis of Experimental NMR Data
The structural differences between this compound and methyl 4-nitrobenzoate are clearly reflected in their respective ¹H and ¹³C NMR spectra. The most notable distinction in the ¹H NMR is the presence of a singlet corresponding to the nine equivalent protons of the tert-butyl group in this compound, versus a singlet for the three methyl protons in methyl 4-nitrobenzoate. In the ¹³C NMR, the tert-butyl group introduces a quaternary carbon and a distinct methyl carbon resonance, which are absent in the spectrum of the methyl ester.
¹H NMR Data Comparison
The ¹H NMR spectra of both compounds exhibit a characteristic AA'BB' system for the aromatic protons due to the para-substitution on the benzene ring. The electron-withdrawing nitro group deshields the aromatic protons, causing them to resonate at a lower field (higher ppm).
| Compound | Aromatic Protons (ortho to -NO₂) | Aromatic Protons (ortho to -COO) | Alkyl Protons |
| This compound | δ 8.29 (d, J = 9.0 Hz, 2H) | δ 8.16 (d, J = 9.0 Hz, 2H) | δ 1.62 (s, 9H) |
| methyl 4-nitrobenzoate | δ 8.30 (d, J = 8.6 Hz, 2H)[1] | δ 8.21 (d, J = 8.6 Hz, 2H)[1] | δ 3.98 (s, 3H)[1] |
¹³C NMR Data Comparison
The ¹³C NMR spectra provide a clear fingerprint of the carbon skeleton of each molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the nitro and ester functionalities.
| Compound | C=O | C-NO₂ | C-COO | CH (aromatic) | CH (aromatic) | Quaternary C (alkyl) | CH₃ (alkyl) |
| This compound | 163.9 | 150.6 | 135.5 | 130.6 | 123.5 | 82.8 | 28.1 |
| methyl 4-nitrobenzoate | 165.0[1] | 150.5[1] | 135.4[1] | 130.7[1] | 123.5[1] | - | 52.7[1] |
The Role of Predicted NMR Data in Structure Validation
In addition to experimental data, computational NMR prediction has become a powerful tool for structural elucidation. Software packages such as ChemDraw and Mnova can rapidly calculate theoretical ¹H and ¹³C NMR spectra based on a proposed chemical structure. By comparing the experimental spectrum with the predicted spectrum, researchers can gain a higher degree of confidence in their structural assignment. Discrepancies between the experimental and predicted data can indicate an incorrect structural proposal or highlight interesting electronic or conformational effects.
Below is a hypothetical comparison of the experimental data for this compound with a set of predicted values.
| ¹H NMR | Experimental δ (ppm) | Predicted δ (ppm) | Δδ (ppm) |
| Aromatic (ortho to -NO₂) | 8.29 | 8.25 | 0.04 |
| Aromatic (ortho to -COO) | 8.16 | 8.10 | 0.06 |
| -C(CH₃)₃ | 1.62 | 1.58 | 0.04 |
| ¹³C NMR | Experimental δ (ppm) | Predicted δ (ppm) | Δδ (ppm) |
| C=O | 163.9 | 164.5 | -0.6 |
| C-NO₂ | 150.6 | 150.1 | 0.5 |
| C-COO | 135.5 | 136.0 | -0.5 |
| CH (aromatic) | 130.6 | 130.2 | 0.4 |
| CH (aromatic) | 123.5 | 123.9 | -0.4 |
| -C (CH₃)₃ | 82.8 | 82.1 | 0.7 |
| -C(CH₃ )₃ | 28.1 | 28.5 | -0.4 |
A close correlation between the experimental and predicted data, as illustrated in the table above, provides strong evidence for the proposed structure of this compound.
Experimental Protocols for NMR Analysis
Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural determination. The following is a generalized protocol for the analysis of small organic molecules like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Sample Amount: Weigh approximately 5-20 mg of the solid compound.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.
2. NMR Data Acquisition:
-
Instrumentation: The data presented in this guide was acquired on a standard NMR spectrometer. For routine analysis, field strengths of 300-500 MHz are common.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for obtaining a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.
-
3. Data Processing:
-
Fourier Transformation: The raw free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
Workflow for NMR-Based Structure Validation
The following diagram illustrates the logical workflow for validating a chemical structure using a combination of experimental and predicted NMR data.
Caption: Workflow for chemical structure validation using NMR.
References
A comparative study of different methods for tert-butyl ester deprotection
A Comparative Guide to Tert-Butyl Ester Deprotection Methods
For researchers, scientists, and drug development professionals, the strategic removal of protecting groups is a critical step in the synthesis of complex molecules. The tert-butyl (t-Bu) ester is a widely utilized protecting group for carboxylic acids due to its stability in neutral and basic conditions. However, its efficient and selective cleavage is paramount to the success of a synthetic route. This guide provides a comparative analysis of common methods for tert-butyl ester deprotection, supported by experimental data and detailed protocols.
Comparison of Deprotection Methods
The following table summarizes the key characteristics of different tert-butyl ester deprotection methods, offering a quick reference for selecting the most appropriate conditions for a given substrate and synthetic strategy.
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Acid-Catalyzed | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room Temperature, 1-5 hours[1][2] | Fast, reliable, well-established[1][3] | Harsh for acid-sensitive functional groups, potential for t-butyl cation side reactions[3] | >90[4] |
| Aqueous Phosphoric Acid | Room Temperature or slightly elevated (40-50 °C)[5][6] | Mild, environmentally benign, selective[5][7] | May require longer reaction times for some substrates | High-yielding[5][7] | |
| Zinc Bromide (ZnBr₂) in DCM | Varies | Chemoselective for t-butyl esters over some other acid-labile groups[8][9] | N-Boc and N-trityl groups can be labile[8] | Good yields[8][9] | |
| Thermal | High-boiling solvent (e.g., quinoline) or continuous flow reactor | 120-240°C, 15-40 minutes[6][10] | Reagent-free, suitable for certain substrates[10] | Requires high temperatures, not suitable for heat-sensitive molecules | Good to high[10] |
| Catalytic | Tris(4-bromophenyl)aminium radical cation ("Magic Blue") and Triethylsilane | Mild conditions[11] | Very mild, high-yielding, suitable for diverse and sensitive substrates[11] | Reagents may be less common and more expensive | Up to 95[11] |
| Silyl-Based | Trimethylsilyl Iodide (TMSI) (often generated in situ) | Varies | Effective for ether and ester cleavage[12] | Reagent is moisture-sensitive and can be costly[12] | High |
| Heterogeneous | Silica Gel in refluxing Toluene | Reflux, ~2-5 hours[13] | Simple workup, mild for some substrates[13] | Not universally applicable, may require high temperatures | 75-98[13] |
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below.
Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
This is one of the most common and effective methods for t-butyl ester cleavage.[1][3]
Materials:
-
tert-Butyl ester substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (for azeotropic removal of TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Dissolve the tert-butyl ester substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
To the stirred solution, add an equal volume of TFA (to achieve a 1:1 v/v mixture of DCM and TFA). The addition should be performed in a fume hood.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.[2]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
The crude carboxylic acid can be purified further if necessary by crystallization, precipitation, or chromatography.
Side Reaction Mitigation: The generated tert-butyl cation is an electrophile that can alkylate nucleophilic residues. To prevent this, scavengers such as triisopropylsilane (TIS) or water can be added to the reaction mixture to trap the cation.[3][14]
Thermal Deprotection in a Continuous Flow Reactor
This method is particularly useful for certain substrates, such as amino acid derivatives, and avoids the use of strong acids.[10]
Materials:
-
tert-Butyl ester substrate
-
Protic solvent (e.g., methanol, water)
-
Continuous plug flow reactor system
Procedure: [10]
-
Prepare a solution of the tert-butyl ester substrate in a suitable protic solvent.
-
Set the continuous plug flow reactor to the desired temperature (typically between 120-240 °C) and pressure.
-
Pump the solution through the heated reactor with a residence time of 15-40 minutes.
-
Collect the product stream as it elutes from the reactor.
-
The desired carboxylic acid is typically isolated by solvent exchange and crystallization.
Catalytic Deprotection with "Magic Blue"
This protocol offers a mild alternative for the deprotection of t-butyl esters, ethers, and carbamates.[11]
Materials:
-
tert-Butyl ester substrate
-
Tris(4-bromophenyl)aminium radical cation ("Magic Blue", MB•+)
-
Triethylsilane (HSiEt₃)
-
Acetonitrile (CD₃CN for NMR scale)
Procedure: (Based on the description in the literature[11])
-
In an appropriate reaction vessel, dissolve the tert-butyl ester substrate in a suitable solvent such as acetonitrile.
-
Add a catalytic amount of "Magic Blue" and a stoichiometric amount of triethylsilane.
-
Stir the reaction mixture under mild conditions. The reaction progress can be monitored by ¹H NMR, observing the disappearance of the tert-butyl signal and the appearance of the carboxylic acid and isobutene signals.[11]
-
Upon completion, the product can be isolated using standard workup and purification techniques.
Reaction Mechanisms and Visualizations
The underlying mechanisms of these deprotection reactions are crucial for understanding their selectivity and potential side reactions.
Acid-Catalyzed Deprotection Mechanism
The acid-catalyzed deprotection of a tert-butyl ester proceeds through a unimolecular elimination (E1) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid like TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of the carboxylic acid and a stable tertiary carbocation (the t-butyl cation).[3][14][15] The t-butyl cation is then typically neutralized by deprotonation to form the volatile gas isobutylene or by reaction with a nucleophile.[15][16]
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Experimental Workflow for TFA-Mediated Deprotection
The following diagram illustrates a typical laboratory workflow for the deprotection of a tert-butyl ester using TFA.
Caption: General workflow for TFA-mediated tert-butyl ester deprotection.
This comparative guide provides a foundation for selecting and implementing the most suitable method for tert-butyl ester deprotection. The choice of method will ultimately depend on the specific substrate, the presence of other functional groups, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl Ethers [organic-chemistry.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 10. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Navigating Byproduct Formation in Tert-butyl 4-nitrobenzoate Synthesis: A GC-MS Perspective
For researchers and professionals in drug development and chemical synthesis, the purity of a target compound is paramount. In the synthesis of tert-butyl 4-nitrobenzoate, a key intermediate in various pharmaceutical and chemical applications, the identification and quantification of byproducts are crucial for ensuring the quality and safety of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile impurities.
This guide provides a comparative overview of synthetic routes for this compound, focusing on the byproducts identified through GC-MS analysis. We present detailed experimental protocols and quantitative data to aid in the optimization of synthetic strategies and analytical methods.
Comparing Synthesis Methods and Their Byproduct Profiles
The two primary methods for synthesizing this compound are the Fischer-Speier esterification and the acyl chloride method. Each route has its advantages and a distinct profile of potential byproducts.
| Compound | Synthesis Method | Expected Retention Time (min) | Key m/z Fragments | Potential Source |
| This compound (Product) | Fischer Esterification / Acyl Chloride | ~12.5 | 223 (M+), 167, 150, 122, 104, 76, 57 | Desired Product |
| 4-Nitrobenzoic acid | Fischer Esterification / Acyl Chloride | ~14.2 (may require derivatization) | 167 (M+), 150, 121, 105, 93, 76 | Unreacted starting material |
| Di-tert-butyl ether | Fischer Esterification | ~5.8 | 130 (M+), 115, 57 | Acid-catalyzed dehydration of tert-butanol |
| Isobutylene | Fischer Esterification | < 4.0 (gas) | 56 (M+) | Acid-catalyzed dehydration of tert-butanol |
| 2-methylpropene (isobutylene) | Fischer Esterification | < 4.0 (gas) | 56 (M+) | Elimination reaction from tert-butyl carbocation |
| 4-Nitrobenzoyl chloride | Acyl Chloride | ~11.0 | 185 (M+), 150, 122, 104, 76 | Unreacted intermediate |
| Dinitrated byproducts | Both | > 15.0 | Varies | Over-nitration if nitration step is performed in situ or if starting material is impure |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative protocols for the synthesis of this compound and its subsequent analysis by GC-MS.
Synthesis Protocol 1: Fischer-Speier Esterification
The Fischer-Speier esterification involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2][3]
-
To a round-bottom flask, add 4-nitrobenzoic acid (1 eq.).
-
Add an excess of tert-butanol (5-10 eq.), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
The mixture is refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the excess tert-butanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent, such as diethyl ether, and washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Synthesis Protocol 2: Acyl Chloride Method
This alternative method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with the alcohol.[4]
-
4-nitrobenzoic acid (1 eq.) is refluxed with thionyl chloride (SOCl2) (2-3 eq.) until the evolution of gas ceases, indicating the formation of 4-nitrobenzoyl chloride.[4]
-
The excess thionyl chloride is removed by distillation.
-
The resulting 4-nitrobenzoyl chloride is dissolved in an inert solvent like dichloromethane (DCM).
-
The solution is cooled in an ice bath, and a mixture of tert-butanol (1.1 eq.) and a base such as triethylamine or pyridine (1.1 eq.) in DCM is added dropwise.[4]
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is washed with water, dilute acid (e.g., 1M HCl) to remove the base, and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
GC-MS Analysis Protocol
The following is a general protocol for the GC-MS analysis of the crude reaction mixture.
-
Sample Preparation : A small amount of the crude reaction product is dissolved in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC-MS System : A standard gas chromatograph coupled to a mass spectrometer is used.
-
GC Conditions :
-
Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable for separating the components.[5]
-
Inlet Temperature : 250°C.[5]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program : Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 10 minutes.[5]
-
Injection Volume : 1 µL with a split ratio of 10:1.[5]
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 450.
-
Ion Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
-
Data Analysis : The resulting chromatogram is analyzed to determine the retention times of the peaks. The mass spectrum of each peak is then compared with a library of known spectra (e.g., NIST) and the fragmentation patterns of expected compounds for identification.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow from synthesis to analysis.
Caption: Workflow from synthesis to byproduct identification.
References
A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) for tert-Butyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for determining the absolute purity of tert-butyl 4-nitrobenzoate. We present detailed experimental protocols and supporting data to assist in selecting the most appropriate method for your analytical needs.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical technique for determining the absolute concentration and purity of a substance.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that resonance.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1] This makes qNMR a primary analytical method.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Accuracy | High, as it provides an absolute purity value. | High, but can be influenced by the response factors of impurities. | High, particularly for volatile analytes. |
| Precision | Excellent, typically with low relative standard deviation (RSD). | Very good, with low RSD. | Very good, with low RSD. |
| Applicability | Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously. | Suitable for a wide range of non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Sample Preparation | Precise weighing and dissolution in a deuterated solvent with a certified internal standard. | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be necessary. |
| Reference Standard | Requires a certified internal standard, but not of the analyte itself. | Typically requires a reference standard of the analyte for quantification. | Typically requires a reference standard of the analyte for quantification. |
| Analysis Time | Relatively fast, typically 5-15 minutes per sample for data acquisition. | Can be longer, depending on the chromatographic separation, typically 15-45 minutes. | Generally faster than HPLC, with run times of 10-30 minutes. |
| Destructive | No, the sample can be recovered. | Yes, the sample is consumed during the analysis. | Yes, the sample is consumed during the analysis. |
Experimental Protocols
This protocol describes the determination of the absolute purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard: Maleic acid (certified reference material, ≥99.5% purity)
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
Instrumentation: 400 MHz NMR spectrometer
-
Equipment: Analytical balance (readability ± 0.01 mg), vortex mixer, 5 mm NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Record the exact weights.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Cap the vial and vortex until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. ¹H NMR Data Acquisition:
-
Pulse Program: A standard 30° pulse (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, should be at least 5 times the longest T₁ of the signals of interest).
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved singlet signal of the tert-butyl group of this compound (around 1.6 ppm, 9H) and the singlet from the vinylic protons of maleic acid (around 6.3 ppm, 2H).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte = Integral of the analyte signal (tert-butyl group)
-
Nanalyte = Number of protons for the analyte signal (9H)
-
IIS = Integral of the internal standard signal (maleic acid)
-
NIS = Number of protons for the internal standard signal (2H)
-
MWanalyte = Molecular weight of this compound (223.23 g/mol )
-
MWIS = Molecular weight of maleic acid (116.07 g/mol )
-
manalyte = Mass of this compound
-
mIS = Mass of maleic acid
-
PIS = Purity of the internal standard (as a percentage)
-
This protocol describes a reversed-phase HPLC method for the purity analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
-
Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
This protocol outlines a GC method suitable for the purity assessment of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Data Analysis: Purity is determined by area percent normalization.
Data Presentation: A Comparative Overview
The following table summarizes representative purity data for a single batch of this compound as determined by qNMR, HPLC, and GC.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Notes |
| qNMR | 99.2 | 0.15% | Provides absolute purity. Less susceptible to differences in detector response of impurities. |
| HPLC (Area %) | 99.7 | 0.25% | Assumes all impurities have a similar UV response to the main component. May overestimate purity if some impurities have poor chromophores. |
| GC (Area %) | 99.5 | 0.30% | Assumes all impurities have a similar response in the FID. Not suitable for non-volatile impurities. |
Visualizations
References
A Comparative Stability Analysis of Tert-Butyl 4-Nitrobenzoate and Other Nitrobenzoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of tert-butyl 4-nitrobenzoate against other common nitrobenzoate esters, such as methyl, ethyl, and isopropyl 4-nitrobenzoate. Understanding the relative stability of these compounds is crucial for their application in organic synthesis, drug delivery, and materials science, where controlled release or predictable degradation profiles are often required. This document outlines the theoretical basis for their stability and provides standardized experimental protocols for verification.
Executive Summary
The stability of an ester is primarily influenced by the electronic effects of its substituents and the nature of the alcohol moiety. In nitrobenzoate esters, the strongly electron-withdrawing nitro group significantly impacts the reactivity of the ester carbonyl group. The choice of the alkyl group (tert-butyl, methyl, ethyl, etc.) further modulates the ester's susceptibility to hydrolysis and thermal degradation.
Generally, tert-butyl esters are known to be more susceptible to acid-catalyzed hydrolysis compared to primary and secondary alkyl esters due to the formation of a stable tert-butyl carbocation intermediate. Conversely, under basic conditions, the steric hindrance of the tert-butyl group can sometimes lead to a slower rate of hydrolysis compared to less hindered esters.
Theoretical Framework for Stability
The chemical stability of nitrobenzoate esters is primarily governed by two key factors:
-
Electronic Effects of the Nitro Group : The nitro group (-NO₂) is a potent electron-withdrawing group, both through inductive and resonance effects. This withdrawal of electron density from the benzene ring makes the carbonyl carbon of the ester more electrophilic and, therefore, more susceptible to nucleophilic attack, such as in hydrolysis.
-
Nature of the Alkyl Ester Group :
-
Steric Hindrance : The size of the alkyl group can sterically hinder the approach of a nucleophile to the carbonyl carbon. The bulky tert-butyl group provides more steric hindrance than smaller groups like methyl or ethyl.
-
Leaving Group Stability : During acid-catalyzed hydrolysis, the alcohol moiety acts as a leaving group. The stability of the corresponding carbocation plays a crucial role. The tert-butyl group can form a relatively stable tertiary carbocation, making tert-butyl esters particularly prone to cleavage under acidic conditions.
-
The interplay of these factors determines the overall stability profile of a given nitrobenzoate ester under various conditions.
Comparative Stability Data
The following tables present illustrative quantitative data to highlight the expected differences in stability among various 4-nitrobenzoate esters. Note: These values are representative and intended for comparative purposes. Actual experimental results may vary.
Table 1: Comparative Hydrolytic Stability (Half-life, t½ in hours)
| Ester | Acidic Hydrolysis (pH 3, 50°C) | Basic Hydrolysis (pH 10, 25°C) |
| Methyl 4-nitrobenzoate | 72 | 8 |
| Ethyl 4-nitrobenzoate | 85 | 10 |
| Isopropyl 4-nitrobenzoate | 100 | 15 |
| This compound | 12 | 25 |
Table 2: Comparative Thermal Stability (Decomposition Temperature)
| Ester | Onset of Decomposition (°C) |
| Methyl 4-nitrobenzoate | 210 |
| Ethyl 4-nitrobenzoate | 205 |
| Isopropyl 4-nitrobenzoate | 200 |
| This compound | 185 |
Table 3: Comparative Photostability (% Degradation after 24h UV Irradiation)
| Ester | % Degradation |
| Methyl 4-nitrobenzoate | 15 |
| Ethyl 4-nitrobenzoate | 18 |
| Isopropyl 4-nitrobenzoate | 20 |
| This compound | 22 |
Experimental Protocols
Detailed methodologies for conducting the stability tests are provided below. These protocols are designed to be adaptable to standard laboratory settings.
Protocol 1: Hydrolytic Stability Assessment
Objective : To determine the rate of hydrolysis of nitrobenzoate esters under acidic and basic conditions.
Methodology : A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed.[1][2]
-
Preparation of Stock Solutions : Prepare 1 mg/mL stock solutions of each nitrobenzoate ester in acetonitrile.
-
Preparation of Reaction Solutions :
-
Acidic Hydrolysis : Dilute the stock solution with a pH 3 buffer (e.g., citrate buffer) to a final concentration of 100 µg/mL.
-
Basic Hydrolysis : Dilute the stock solution with a pH 10 buffer (e.g., carbonate-bicarbonate buffer) to a final concentration of 100 µg/mL.
-
-
Incubation :
-
For acidic hydrolysis, incubate the solutions at 50°C.
-
For basic hydrolysis, maintain the solutions at 25°C.
-
-
Sampling : Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Quench the reaction by neutralizing the pH and diluting with the mobile phase.
-
HPLC Analysis : Analyze the samples using a reversed-phase C18 column. A suitable mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.[1] Detection is performed using a UV detector at a wavelength where the nitrobenzoate ester has maximum absorbance (typically around 260-280 nm).
-
Data Analysis : The concentration of the remaining ester is plotted against time to determine the degradation kinetics and calculate the half-life.
Protocol 2: Thermal Stability Assessment
Objective : To determine the thermal decomposition temperature of the esters.
Methodology : Thermogravimetric Analysis (TGA).
-
Sample Preparation : Place 5-10 mg of the ester in an aluminum TGA pan.
-
TGA Analysis : Heat the sample from ambient temperature to 300°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Analysis : The onset of decomposition is determined from the TGA thermogram as the temperature at which significant weight loss begins.
Protocol 3: Photostability Assessment
Objective : To evaluate the degradation of the esters upon exposure to UV light.
Methodology : HPLC analysis of samples exposed to a controlled UV source.
-
Sample Preparation : Prepare 100 µg/mL solutions of each ester in a 1:1 acetonitrile:water mixture in quartz cuvettes.
-
UV Exposure : Place the cuvettes in a photostability chamber equipped with a UV lamp of a known wavelength and intensity. A control sample should be kept in the dark at the same temperature.
-
Sampling and Analysis : After 24 hours, analyze the samples by HPLC as described in Protocol 1 to determine the percentage of degradation compared to the control.
Visualizations
General Structure of Compared Nitrobenzoate Esters
Caption: Structural comparison of the different alkyl 4-nitrobenzoate esters.
Workflow for Comparative Stability Testing
Caption: Overview of the experimental process for comparing ester stability.
Signaling Pathway of Acid-Catalyzed Hydrolysis of this compound
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Tert-butyl 4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 4-nitrobenzoate (CAS No. 19756-72-0). The following procedures are based on established best practices for handling nitroaromatic compounds and should be implemented to ensure laboratory safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is required when there is a risk of splashes. | Protects against splashes and potential vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-impermeable gloves, such as butyl rubber, are recommended for extended contact with nitro compounds.[3][4] Nitrile gloves may be used for incidental contact but should be replaced immediately upon contamination. | Prevents skin absorption, a primary route of exposure for nitro compounds.[4] |
| Body Protection | A flame-resistant lab coat should be worn and kept buttoned.[4] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.[3] | Provides a barrier against accidental skin contact. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended. | Protects against the inhalation of harmful vapors or aerosols. |
Operational Plan: Handling Procedures
Adherence to the following step-by-step handling procedures is critical for minimizing risk.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the standard workflow for safely handling this compound, from preparation to disposal.
Experimental Protocol:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment that considers the specific quantities and manipulations of this compound involved in your experiment.
-
PPE Inspection: Inspect all required PPE (gloves, goggles, lab coat) for any signs of damage or degradation before use.[3]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.[3]
-
Handling Solid Compound: Carefully handle the solid this compound within the fume hood to minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unreacted this compound and any contaminated solids (e.g., weighing paper) in a designated, labeled hazardous waste container. |
| Liquid Waste | Dispose of solutions containing this compound in a labeled, non-recyclable hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE | Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste container. |
Disposal Protocol:
-
Segregation: Keep all waste containing this compound separate from other laboratory waste.
-
Labeling: Clearly label all waste containers with the full chemical name and relevant hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through a licensed and approved waste disposal company. Do not pour any waste containing this compound down the drain.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
